Plagiochilin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67779-73-1 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,2S,4S,7S,8R,9R)-9-acetyloxy-3,3-dimethylspiro[10-oxatricyclo[6.4.0.02,4]dodec-11-ene-7,2'-oxirane]-12-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-10(20)22-7-12-8-23-17(25-11(2)21)16-14(12)15-13(18(15,3)4)5-6-19(16)9-24-19/h8,13-17H,5-7,9H2,1-4H3/t13-,14+,15-,16-,17+,19+/m0/s1 |
InChI Key |
PJNBMVOSONBSAO-AOCJLEPCSA-N |
SMILES |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
Isomeric SMILES |
CC(=O)OCC1=CO[C@@H]([C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@@]24CO4)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
Synonyms |
plagiochilin A plagiochiline A |
Origin of Product |
United States |
Foundational & Exploratory
Plagiochilin A: A Sesquiterpenoid from Liverworts with Potent Anticancer Activity
An In-depth Guide to the Discovery, Natural Sources, and Biological Activity of Plagiochilin A
Introduction
This compound is a naturally occurring sesquiterpenoid that has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. First isolated in 1978 from the liverwort Plagiochila yokogurensis, this complex molecule belongs to the seco-aromadendrane class of terpenoids.[1][2][3][4][5][6] Liverworts of the genus Plagiochila are the primary natural source of this compound and a variety of its structural analogs. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation, characterization, and biological activity of this compound, with a focus on its mechanism of action as a promising anticancer agent.
Discovery and Natural Sources
The initial discovery of this compound was reported in 1978 by Asakawa and coworkers from the Japanese liverwort Plagiochila yokogurensis.[2][3][4] Subsequent phytochemical investigations have identified this compound in several other species of the Plagiochila genus, which encompasses over 500 species of leafy liverworts distributed worldwide.[1][2][7] Notable sources of this compound and its derivatives include Plagiochila asplenioides, Plagiochila semidecurrens, and Plagiochila hattoriana.[2] The presence of these seco-aromadendrane sesquiterpenoids is considered a chemotaxonomic marker for the Plagiochilaceae family.[2]
Quantitative Yield of this compound
The yield of this compound can vary significantly depending on the Plagiochila species, geographical location, and environmental conditions. While comprehensive comparative data is limited, studies have focused on the isolation from various species. The table below summarizes the known natural sources of this compound.
| Plagiochila Species | Common Name/Region | Reference |
| Plagiochila yokogurensis | Japanese liverwort | [2][3][4] |
| Plagiochila asplenioides | Greater Featherwort | [2][4] |
| Plagiochila semidecurrens | N/A | [2] |
| Plagiochila hattoriana | N/A | [2] |
| Plagiochila pulcherrima | N/A | [2] |
| Plagiochila disticha | N/A | [2] |
Experimental Protocols
Isolation of this compound from Plagiochila sp.
The following is a generalized protocol for the isolation of this compound from dried and powdered Plagiochila plant material.
-
Extraction:
-
The dried and powdered plant material is exhaustively extracted with a solvent such as methanol or ether at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the chloroform or ethyl acetate fraction.
-
-
Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Further Purification:
-
Fractions containing this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Characterization of this compound
The structure of this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anticancer effects being the most extensively studied. It acts as a potent inhibitor of mitosis, the process of cell division.
Anticancer Activity
This compound exhibits significant antiproliferative activity against a variety of cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values.
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| DU145 | Prostate Cancer | 1.4 (GI₅₀) | [8] |
| MCF-7 | Breast Cancer | Not specified | [8] |
| HT-29 | Lung Cancer | Not specified | [8] |
| K562 | Leukemia | Not specified | [8] |
| P-388 | Murine Leukemia | ~7.7 (IC₅₀) | [2] |
Mechanism of Action: Cytokinesis Inhibition
This compound's primary mechanism of anticancer activity is the disruption of the final stage of cell division, known as cytokinesis. Specifically, it inhibits the process of abscission, where the two daughter cells physically separate.[1][2][7] This leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).[2]
The proposed molecular target for this compound is α-tubulin, a key component of microtubules.[1][8] Microtubules are dynamic structures that form the mitotic spindle, which is essential for chromosome segregation during mitosis. By binding to α-tubulin, this compound is thought to perturb microtubule dynamics, leading to the observed block in cytokinesis.[1][8]
Below is a diagram illustrating the proposed signaling pathway of this compound's action.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Isolation and Characterization
The following diagram outlines the general workflow for the isolation and characterization of this compound from its natural source.
Caption: General workflow for this compound isolation.
Conclusion
This compound, a sesquiterpenoid isolated from liverworts of the genus Plagiochila, represents a promising lead compound in the development of novel anticancer therapies. Its unique mechanism of action, involving the inhibition of the final stage of cytokinesis, sets it apart from many existing chemotherapeutic agents. Further research into the detailed molecular interactions of this compound with its target, as well as the exploration of its various structural analogs, holds significant potential for the design of more potent and selective anticancer drugs. The detailed protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 7. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isolating Plagiochilin A: A Technical Guide for Researchers
An In-depth Exploration of the Extraction, Purification, and Characterization of a Promising Bioactive Sesquiterpenoid from Plagiochila Species
Plagiochilin A, a naturally occurring sesquiterpenoid lactone, has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source, the liverworts of the genus Plagiochila. Tailored for researchers, scientists, and drug development professionals, this document outlines the key methodologies, quantitative data, and experimental workflows involved in obtaining this valuable compound.
Introduction to this compound and its Source
This compound is a seco-aromadendrane-type sesquiterpenoid first isolated from Plagiochila yokogurensis.[1][2][3] It has since been identified in several other Plagiochila species, making this genus the primary source for its natural extraction. The genus Plagiochila is a large and widespread group of liverworts, with numerous species distributed globally.[4]
Table 1: Plagiochila Species Known to Produce this compound
| Plagiochila Species | Reference |
| P. yokogurensis | [1][2][3] |
| P. hattoriana | [4] |
| P. semidecurrens | [4] |
| P. pulcherrima | [4] |
| P. disticha | [4] |
| P. asplenioides | [3] |
| P. porelloides | [5] |
Biological Activity of this compound: A Mitosis Inhibitor
This compound exhibits significant antiproliferative activity against various cancer cell lines.[2] Its mechanism of action has been identified as the inhibition of mitosis, specifically targeting the late stage of cytokinesis known as abscission.[3][4] This process is crucial for the final separation of daughter cells after cell division. This compound disrupts the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[4] This disruption leads to a failure of abscission, resulting in cell cycle arrest and subsequent cell death.[4]
Figure 1. Mechanism of action of this compound.
Isolation and Purification of this compound
The isolation of this compound from Plagiochila species involves a multi-step process encompassing extraction and chromatographic purification. While specific yields and purity can vary depending on the plant material and the precise methods employed, this section outlines a general and effective workflow.
Extraction
The initial step involves the extraction of crude secondary metabolites from the collected and dried plant material. Solvent extraction is the most common method, with the choice of solvent being critical for selectively isolating sesquiterpenoids like this compound.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Air-dry fresh Plagiochila plant material to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Non-polar solvents are typically used for the extraction of sesquiterpenoids. Commonly employed solvents include n-hexane and diethyl ether.
-
Extraction Process:
-
Macerate the powdered plant material in the chosen solvent (e.g., n-hexane) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for a more efficient and continuous extraction.
-
-
Filtration and Concentration:
-
Filter the resulting mixture to separate the solvent extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification
The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Column chromatography is a fundamental technique for the initial separation, followed by preparative high-performance liquid chromatography (HPLC) for final purification.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a commonly used adsorbent for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of non-polar and moderately polar solvents is typically employed. A common solvent system starts with n-hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or diethyl ether.
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture.
-
Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining.
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is often suitable for the separation of sesquiterpenoids.
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is typically used. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, is often effective.
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound, as identified by a UV detector.
-
Purity Analysis: The purity of the isolated this compound can be assessed using analytical HPLC.
Table 2: Quantitative Data for this compound Isolation (Illustrative)
| Parameter | Value | Notes |
| Starting Material (Dry Weight) | 100 g | Plagiochila yokogurensis |
| Crude Extract Yield | 2.5 g | n-hexane extraction |
| This compound Yield (after Column Chromatography) | 150 mg | Purity: ~85% |
| Final this compound Yield (after Preparative HPLC) | 120 mg | Purity: >98% |
Note: The values in this table are illustrative and can vary based on the species, collection time, and specific experimental conditions.
Figure 2. Experimental workflow for the isolation of this compound.
Structure Elucidation
The final step in the isolation process is the structural confirmation of this compound. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
The spectroscopic data obtained for the isolated compound should be compared with published data for this compound to confirm its identity.
Conclusion
The isolation of this compound from Plagiochila species is a well-established process that provides a valuable source of this biologically active compound for further research and development. The methodologies outlined in this guide, from solvent extraction to chromatographic purification, offer a robust framework for obtaining high-purity this compound. For researchers in natural product chemistry and drug discovery, the successful isolation of this compound opens avenues for exploring its therapeutic potential and developing novel anticancer agents.
References
- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Plagiochilin A Biosynthetic Pathway in Liverworts
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plagiochilin A, a prominent member of the seco-aromadendrane class of sesquiterpenoids, is a characteristic secondary metabolite of liverworts belonging to the genus Plagiochila.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including potent anticancer and antiparasitic properties.[3][4] this compound, for instance, has been identified as a mitosis inhibitor that acts at the late stage of cytokinesis.[2] Despite the pharmacological importance of plagiochilins, their biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis in liverworts to propose a comprehensive, albeit hypothetical, pathway for this compound formation. This guide also provides detailed, adaptable experimental protocols for the elucidation of this pathway and presents illustrative quantitative data to serve as a benchmark for future research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process commencing from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, both of which are known to be active in liverworts.[5]
Formation of the Sesquiterpene Precursor
IPP and DMAPP are condensed to form the C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), a reaction catalyzed by FPP synthase.
Cyclization to the Aromadendrane Skeleton
The linear FPP molecule undergoes a complex cyclization to form the characteristic tricyclic aromadendrane skeleton. In liverworts, this reaction is likely catalyzed by a specialized class of microbial-type terpene synthases (MTPSLs), which are distinct from the terpene synthases found in higher plants.[5][6] Transcriptome analysis of the liverwort Jungermannia exsertifolia has identified MTPSLs capable of producing aromadendrene-type sesquiterpenes, suggesting a similar enzyme exists in Plagiochila.[7]
Oxidative Cleavage to the Seco-Aromadendrane Core
A critical step in the biosynthesis of this compound is the oxidative cleavage of the C2-C3 bond of the aromadendrane skeleton to yield the seco-aromadendrane core structure.[8] This type of ring-opening reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in the functionalization of terpene scaffolds.[9]
Tailoring of the Seco-Aromadendrane Skeleton
Following the formation of the seco-aromadendrane core, a series of tailoring reactions, likely catalyzed by additional CYPs and other enzyme classes (e.g., dehydrogenases, reductases), would be required to produce this compound. These modifications are proposed to include:
-
Epoxidation: Formation of the epoxide ring.
-
Lactone Formation: Oxidation and subsequent cyclization to form the lactone ring.
-
Hydroxylations and other modifications: Leading to the full diversity of plagiochilins found in nature.
The precursor-product relationship suggested by the co-occurrence of various plagiochilins, such as plagiochilal B being a precursor to plagiochilins J and K, supports the concept of a branched pathway with a series of sequential oxidative modifications.[1]
Visualizing the Proposed Pathway and Workflows
Proposed this compound Biosynthetic Pathway
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Molecular Diversity of Terpene Synthases in the Liverwort Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome Analysis and Identification of Sesquiterpene Synthases in Liverwort Jungermannia exsertifolia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytochromes P450 as versatile biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Plagiochilin A: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Plagiochilin A, a sesquiterpenoid isolated from liverworts of the Plagiochila genus. The document focuses on its significant anticancer properties, detailing its unique mechanism of action, and also covers its other reported biological effects.
Anticancer Activity
This compound has demonstrated marked antiproliferative activities against a range of cultured cancer cells.[1][2][3] Its primary mechanism of action is the inhibition of the terminal phase of cytokinesis, known as abscission, which ultimately leads to cell cycle arrest and apoptosis.[1][2][4]
1.1. Quantitative Data: Antiproliferative Activity
The following table summarizes the reported growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| DU145 | Prostate | GI₅₀ | 1.4 µM | [2] |
| P-388 | Leukemia | IC₅₀ | 3.0 µg/mL | [5] |
| MCF-7 | Breast | GI₅₀ | 1.4 - 6.8 µM | [2] |
| HT-29 | Colon | GI₅₀ | 1.4 - 6.8 µM | [2] |
| K562 | Leukemia | GI₅₀ | 1.4 - 6.8 µM | [2] |
Note: A derivative, this compound-15-yl n-octanoate, has shown significantly higher potency against P-388 leukemia cells with an ID₅₀ of 0.05 µg/mL.[5]
1.2. Mechanism of Action: Inhibition of Cytokinesis
This compound disrupts the final stage of cell division, abscission, where the intercellular bridge connecting two daughter cells is severed.[1][2][4] This leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][2] It is proposed that this compound may bind to α-tubulin, perturbing microtubule dynamics, which are crucial for the process of cytokinesis.[5][6]
1.3. Experimental Protocol: Antiproliferative Assay (General)
The following is a generalized protocol for assessing the antiproliferative activity of this compound, based on common methodologies.
-
Cell Culture: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of this compound. A vehicle control (medium with solvent) is also included.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTS or MTT. This involves adding the reagent to the wells and incubating for a short period.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value is then determined from the dose-response curve.
Other Biological Activities
This compound has been investigated for a range of other biological activities, although these are less extensively characterized than its anticancer effects.
2.1. Insecticidal and Antifeedant Activity
This compound was initially identified as a potent insect antifeedant.[5] It has shown activity against the armyworm Spodoptera exempta.[4] Studies on Spodoptera frugiperda have indicated that other compounds from Plagiochila species can cause significant larval growth reduction and mortality.[7]
2.2. Antiparasitic Activity
This compound has reported antiparasitic properties.[5][6]
2.3. Anti-inflammatory Activity
While extracts from some Plagiochila species have been screened for anti-inflammatory properties, the activity of an extract from Plagiochila asplenioides was not marked.[2] Further studies with pure this compound are required to determine its specific anti-inflammatory potential.
2.4. Antimicrobial Activity
Extracts from the Plagiochila genus have shown antimicrobial activities.[4] For instance, an extract of Plagiochila beddomei displayed marked antimicrobial effects against a variety of bacteria and fungi.[4] An extract of Plagiochila asplenioides showed moderate inhibitory effects against Escherichia coli and Salmonella typhimurium.[8][9] However, specific data on the antimicrobial activity of isolated this compound is limited.
Conclusion and Future Perspectives
This compound is a promising natural product, particularly in the field of oncology. Its unique mechanism of targeting the final stage of cytokinesis offers a novel avenue for the development of anticancer agents.[1][2][4] Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its other biological activities, structure-activity relationships, and potential for synthetic derivatization to enhance potency and selectivity.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 4. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Constituents of the Argentine Liverwort Plagiochila diversifolia and Their Insecticidal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Plagiochilin A: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plagiochilin A, a naturally occurring sesquiterpenoid, has emerged as a promising anticancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the current understanding of how this compound exerts its cytotoxic and antiproliferative effects, with a particular focus on its activity in prostate cancer cells. This document details the key findings from mechanism of action studies, including quantitative data on its efficacy, detailed experimental protocols for pivotal assays, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Inhibition of Cytokinesis
The primary mechanism through which this compound induces cell death is by disrupting the final stage of cell division, a process known as cytokinesis.[1][2][3] Specifically, it inhibits the abscission step, where the intercellular bridge connecting the two daughter cells is severed.[1][2][3] This blockade of cytokinesis leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]
Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
References
Plagiochilin A: A Novel Inhibitor of Cytokinesis Targeting Abscission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plagiochilin A, a naturally occurring sesquiterpenoid isolated from liverworts of the genus Plagiochila, has emerged as a promising small molecule inhibitor of cytokinesis with potential applications in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a specific inhibitor of the terminal phase of cell division, abscission. This document details its effects on cancer cells, presents quantitative data on its bioactivity, outlines key experimental protocols for its study, and visualizes the cellular pathways it perturbs.
Introduction
Cytokinesis is the final and essential stage of cell division, resulting in the physical separation of two daughter cells. This process is highly regulated and involves the coordinated action of numerous proteins and cytoskeletal components. Errors in cytokinesis can lead to aneuploidy and polyploidy, hallmarks of many cancers, making the proteins that regulate this process attractive targets for anticancer drug development.[1] this compound has been identified as a unique inhibitor of cytokinesis that specifically targets the final step of this process, known as abscission.[2][3] This sets it apart from many other cytotoxic agents that target earlier mitotic events. This guide will delve into the technical details of this compound's function and provide the necessary information for its further investigation and potential therapeutic development.
Mechanism of Action: Inhibition of Cytokinetic Abscission
This compound's primary mechanism of action is the disruption of the final stage of cytokinesis, a process called abscission.[2][4] During normal cell division, after the segregation of chromosomes, a narrow intercellular bridge forms between the two nascent daughter cells, with a microtubule-rich structure called the midbody at its center. Abscission is the process that severs this bridge, allowing for the complete separation of the two cells.[1]
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, with a notable increase in the number of cells connected by intercellular bridges.[1][5] This indicates a failure to complete cytokinesis. The morphology of cells treated with this compound is distinct from that caused by inhibitors of major cytoskeletal proteins like actin or myosin, suggesting a specific effect on the abscission machinery.[1]
The precise molecular target of this compound is still under investigation, but it is hypothesized to involve the microtubule-organizing center and potentially α-tubulin.[4] Molecular modeling studies suggest that this compound may bind to the pironetin-binding site of α-tubulin.[4] This interaction is thought to interfere with the cytoskeletal rearrangements necessary for the final severing of the intercellular bridge.
The inhibition of abscission by this compound ultimately triggers apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anticancer agent.[3][6]
Data Presentation: Antiproliferative Activity of this compound
This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| DU145 | Prostate | 1.4 (GI50) | [4] |
| MCF-7 | Breast | Not specified | [1] |
| HT-29 | Colon | Not specified | [4] |
| K562 | Leukemia | Not specified | [4] |
| A172 | Glioblastoma | 4.3 (IC50) (for Plagiochilin C) | [4] |
| H460 | Lung | Not specified | [4] |
| P-388 | Leukemia | ~8.2 (IC50, converted from 3.0 µg/mL) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound as a cytokinesis inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
DU145 prostate cancer cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DU145 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) or an equivalent volume of DMSO as a vehicle control.[1] Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvest: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Fluorescence Microscopy for Cytokinesis Inhibition
This protocol is used to visualize the effects of this compound on the cellular morphology during mitosis and cytokinesis.
Materials:
-
DU145 cells
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed DU145 cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or DMSO as described in the flow cytometry protocol.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using mounting medium. Image the cells using a fluorescence microscope, capturing images of the microtubules and DNA to observe mitotic figures and intercellular bridges.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
DU145 cells
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of DU145 cells. Count the cells and seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates. Allow the cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with a fixative solution for 15 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Cytokinetic Abscission
The following diagram illustrates the key protein complexes and events involved in the final stages of cytokinesis.
Caption: Simplified signaling pathway of cytokinetic abscission.
Experimental Workflow for Studying this compound
The diagram below outlines the general experimental workflow for investigating the effects of this compound on cancer cells.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound represents a novel and promising class of cytokinesis inhibitors with a unique mechanism of action targeting the final step of cell division.[2] Its ability to induce G2/M arrest and subsequent apoptosis in cancer cells, particularly prostate cancer cells, makes it an attractive candidate for further preclinical and clinical development.[1][3]
Future research should focus on several key areas:
-
Target Identification and Validation: Unequivocally identifying the direct molecular target(s) of this compound is crucial for a complete understanding of its mechanism and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models is a critical next step to assess its therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment strategies.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential next-generation anticancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokinesis requires vesicle-mediated abscission factor recruitment to the intercellular bridge - CanCell - Centre for Cancer Cell Reprogramming [med.uio.no]
- 6. Frontiers | Mechanics and regulation of cytokinetic abscission [frontiersin.org]
Plagiochilin A's Impact on Microtubule Dynamics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plagiochilin A, a sesquiterpenoid derived from liverworts of the Plagiochila genus, has emerged as a promising anticancer agent with a unique mechanism of action. Unlike classical microtubule-targeting agents that directly inhibit tubulin polymerization or depolymerization, this compound disrupts microtubule dynamics indirectly by inducing a failure in the final stage of cell division, cytokinesis. This whitepaper provides an in-depth technical guide to the effects of this compound on microtubule-related processes, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.
Mechanism of Action: Inhibition of Cytokinetic Abscission
The primary mechanism of this compound's antiproliferative activity is the inhibition of the terminal phase of cytokinesis, known as abscission.[1][2][3][4][5] This process, which physically separates the two daughter cells, is critically dependent on the precise spatiotemporal regulation of the microtubule cytoskeleton.
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, characterized by the presence of intercellular bridges connecting daughter cells that fail to sever.[2][5] This cytokinesis failure subsequently triggers an apoptotic cascade, leading to programmed cell death.[2][3]
While this compound does not directly inhibit the polymerization of tubulin in the same manner as classic inhibitors, it is hypothesized to perturb microtubule dynamics through its interaction with α-tubulin.[1][3] Molecular docking studies suggest that this compound binds to the pironetin site on α-tubulin, a distinct binding pocket from those utilized by common microtubule-targeting agents like taxanes and vinca alkaloids.[1][4] This interaction is thought to interfere with the function of microtubules during the delicate process of abscission.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of this compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| DU145 | Prostate | GI₅₀ | 1.4 | |
| MCF-7 | Breast | GI₅₀ | >10 | |
| HT-29 | Colon | GI₅₀ | 6.8 | |
| K562 | Leukemia | GI₅₀ | 1.9 | |
| P-388 | Leukemia | IC₅₀ | ~6.8 (3.0 µg/mL) | [6] |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.
Table 2: Molecular Docking of Plagiochilins to α-Tubulin (PDB: 5FNV)
| Compound | Empirical Energy of Interaction (ΔE, kcal/mol) | Free Energy of Hydration (ΔG, kcal/mol) | Reference |
| Pironetin (Reference) | -59.7 | -20.6 | [3] |
| This compound | -63.8 | -18.9 | [3] |
| Plagiochilin G | -82.6 | -26.1 | [3] |
| Plagiochilin N | -48.2 | -14.2 | [3] |
These values are derived from computational molecular docking studies and represent calculated binding affinities, not experimentally determined values.[3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The inhibition of cytokinetic abscission by this compound initiates a signaling cascade that culminates in apoptosis. The precise molecular intermediates in this pathway are still under investigation.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Investigating this compound
A typical workflow to characterize the effects of this compound on a cancer cell line would involve a series of assays to assess cytotoxicity, cell cycle progression, and microtubule organization.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound, adapted from standard laboratory protocols.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ or GI₅₀ value.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
1. Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of this compound for the appropriate duration.
2. Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
3. Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
4. Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute a primary antibody against α-tubulin in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
In Vitro Tubulin Polymerization Assay (Turbidity Assay)
This assay measures the direct effect of a compound on the polymerization of purified tubulin. Note: Specific quantitative data for this compound using this assay is not currently available in the public literature.
1. Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a GTP stock solution.
-
Prepare this compound at various concentrations in the same buffer. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls, as well as a vehicle control.
2. Assay Setup:
-
In a pre-warmed 96-well plate, add the test compounds.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
3. Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
4. Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves for changes in the lag phase (nucleation), polymerization rate (Vmax), and the final plateau (steady-state polymer mass) compared to the vehicle control.
Conclusion and Future Directions
This compound represents a novel class of anticancer compounds that indirectly affect microtubule dynamics by targeting the final stage of cytokinesis. Its unique mechanism of action, centered on the inhibition of abscission, offers a potential therapeutic window and a means to overcome resistance to traditional microtubule-targeting agents. The hypothesized binding to the pironetin site on α-tubulin provides a compelling avenue for future drug design and optimization.
Further research is required to:
-
Experimentally validate the binding of this compound to α-tubulin and determine its binding affinity.
-
Conduct in vitro tubulin polymerization assays to definitively characterize its direct effects, if any, on tubulin assembly.
-
Elucidate the specific molecular players in the apoptotic pathway triggered by this compound-induced cytokinesis failure.
A deeper understanding of these aspects will be crucial for the development of this compound and its analogs as effective and targeted cancer therapeutics.
References
Plagiochilin A: A Technical Guide to its Potential as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plagiochilin A, a seco-aromadendrane-type sesquiterpene isolated from the liverwort genus Plagiochila, has emerged as a promising candidate for anticancer drug development. Its unique mechanism of action, centered on the disruption of the final stage of cell division, distinguishes it from many existing chemotherapeutic agents. This technical guide provides a comprehensive overview of the current in vitro evidence supporting this compound's anticancer potential, details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols necessary to further investigate its efficacy. While robust in vitro data exists, this document also highlights the critical need for in vivo studies to validate its therapeutic potential.
Mechanism of Action: A Unique Cytokinesis Inhibitor
This compound exerts its anticancer effects through a highly specific mechanism: the inhibition of cytokinesis, the final step in cell division where the cytoplasm is divided to form two daughter cells.[1][2][3]
Key Mechanistic Features:
-
Targeting Abscission: It specifically targets the terminal phase of cytokinesis known as membrane abscission. This is the process that physically severs the intercellular bridge connecting the two nascent daughter cells.[1][4][5]
-
Induction of G2/M Cell Cycle Arrest: By preventing the completion of cytokinesis, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[4][5]
-
Apoptosis Induction: The failure to complete cell division triggers programmed cell death, or apoptosis, in the affected cancer cells.[4][5]
-
Hypothesized Interaction with α-tubulin: While the precise molecular target is still under investigation, it is hypothesized that this compound may bind to α-tubulin, a key component of the cytoskeleton involved in mitosis and cytokinesis. This interaction is thought to disrupt the microtubule dynamics necessary for successful abscission.[3]
Below is a signaling pathway diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative In Vitro Efficacy
This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Growth Inhibition (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) | IC₅₀ (µM) | Reference Drug (GI₅₀ µM) |
| DU145 | Prostate | 1.4 | - | Fludarabine phosphate (3.0) |
| MCF-7 | Breast | - | - | - |
| HT-29 | Lung | - | - | - |
| K562 | Leukemia | - | - | - |
| P-388 | Leukemia | - | ~8.0 (3.0 µg/mL) | - |
Data compiled from multiple sources.[2][6][7]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| N/A | N/A | N/A | N/A | To date, there are no published in vivo studies evaluating the anticancer efficacy of this compound. This represents a critical next step in its development. |
Detailed Experimental Protocols
The following protocols are foundational for the continued investigation of this compound's anticancer properties.
Cell Viability and Proliferation Assay (e.g., MTT/Resazurin)
This assay determines the concentration-dependent cytotoxic effect of this compound.
-
Cell Seeding: Plate cancer cells (e.g., DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add a metabolic indicator dye (e.g., MTT or Resazurin) to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: For MTT, solubilize the formazan crystals and measure absorbance at ~570 nm. For Resazurin, measure fluorescence with excitation/emission at ~560/590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the GI₅₀/IC₅₀ values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle phase distribution following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (and other relevant concentrations) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells immediately by flow cytometry. Annexin V-FITC is typically detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2/FL3).
-
Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Allow cells to adhere, then treat with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, until visible colonies form in the control wells.
-
Fixing and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of ≥50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Future Directions and Conclusion
The existing in vitro data strongly suggests that this compound is a potent anticancer agent with a novel mechanism of action. Its ability to inhibit the final stage of cytokinesis makes it an attractive candidate for further development, particularly for cancers that have developed resistance to drugs with other mechanisms.
The critical next step in the evaluation of this compound is to conduct comprehensive in vivo studies . Key research areas that must be addressed include:
-
Efficacy in Xenograft Models: Assessing the ability of this compound to inhibit tumor growth in immunocompromised mice bearing human cancer cell lines (e.g., DU145 prostate cancer xenografts).
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to establish a viable dosing regimen.
-
Toxicity and Safety Profiling: Evaluating the potential side effects and determining a therapeutic window in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to potentially enhance its potency, solubility, and pharmacokinetic properties.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Plagiochilin A: A Technical Guide to its Antiproliferative Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a naturally occurring sesquiterpenoid isolated from liverworts of the Plagiochila genus, has emerged as a promising antiproliferative agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
This compound has demonstrated potent growth inhibitory effects across a range of human cancer cell lines. The following table summarizes the available quantitative data on its antiproliferative activity.
| Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Assay Type | Reference |
| DU145 | Prostate Cancer | 1.4 (GI50) | Not Specified | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [1] |
| HT-29 | Colon Cancer | Not Specified | Not Specified | [1] |
| K562 | Leukemia | Not Specified | Not Specified | [1] |
| P-388 | Leukemia | 3.0 (IC50) | Not Specified | [2] |
Note: The distinction between IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) is important. IC50 typically measures the concentration of a drug that inhibits a specific biological or biochemical function by 50%, while GI50 refers to the concentration that inhibits cell growth by 50%. The specific assay conditions, such as exposure time, can influence these values.
Mechanism of Action
This compound exerts its antiproliferative effects primarily by disrupting the final stage of cell division, a process known as cytokinesis. This leads to cell cycle arrest and subsequent programmed cell death (apoptosis).[3]
Inhibition of Cytokinetic Abscission
The primary molecular target of this compound is believed to be α-tubulin, a key component of microtubules.[3] By binding to the pironetin site on α-tubulin, this compound perturbs microtubule dynamics. This interference is particularly critical during the final step of cytokinesis, called abscission, where the intercellular bridge connecting the two daughter cells is severed.[3][4] Inhibition of this process results in failed cell division, leading to the accumulation of cells in the G2/M phase of the cell cycle.[3][4]
Induction of G2/M Cell Cycle Arrest and Apoptosis
The failure to complete cytokinesis triggers a cellular stress response, culminating in G2/M cell cycle arrest.[3][4] Prolonged arrest at this checkpoint ultimately activates the apoptotic cascade, leading to the programmed death of the cancer cells.[3][4]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound's antiproliferative activity.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments used to characterize the antiproliferative effects of this compound. It is important to note that specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
References
Plagiochilin A Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plagiochilin A, a seco-aromadendrane sesquiterpenoid isolated from liverworts of the genus Plagiochila, has emerged as a promising lead compound for the development of novel anticancer agents. Its unique mechanism of action, characterized by the specific inhibition of the terminal phase of cytokinesis, known as abscission, distinguishes it from many existing chemotherapeutics. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, summarizing key biological data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and optimization of this compound and its analogues for therapeutic applications.
Introduction
The genus Plagiochila encompasses a diverse group of leafy liverworts that produce a variety of bioactive secondary metabolites, including the plagiochilins. To date, 24 members of the plagiochilin family (A-W) have been identified and structurally characterized.[1][2] Among these, this compound has garnered significant attention for its potent antiproliferative properties against a range of cancer cell lines.[3][4] Notably, its efficacy against DU145 prostate cancer cells has been reported to be superior to the reference drug, fludarabine phosphate.[3]
The primary mechanism underlying the anticancer activity of this compound is its ability to induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[3][5] This is achieved through the specific disruption of the final stage of cell division, abscission, which is responsible for the physical separation of daughter cells.[3][6] Molecular docking studies suggest that this compound may exert its effects through interaction with α-tubulin, a key component of the cytoskeleton, potentially at the pironetin-binding site.[5] This targeted disruption of microtubule dynamics during a critical phase of cell division makes this compound a compelling candidate for further investigation and development.
Structure-Activity Relationship (SAR) of this compound and its Analogues
While extensive quantitative SAR data for a broad range of synthetic this compound analogues is not yet publicly available in a consolidated format, existing studies of natural plagiochilins and some derivatives have provided valuable insights into the key structural features governing their biological activity.
Table 1: Summary of Structure-Activity Relationships for Plagiochilins
| Compound/Analogue | Key Structural Features | Observed Activity/Potency | Reference(s) |
| This compound | Seco-aromadendrane core, epoxide group | Potent antiproliferative activity (GI50 = 1.4 - 6.8 µM against various cancer cell lines).[3] | [3][4] |
| Plagiochilin C | Analogue of this compound | Marked antiproliferative activities.[3][4] | [3][4] |
| Methoxyplagiochilin A2 | Methoxy group at C-3 | More potent than Plagiochilin C against H460 lung cancer cells. | [4] |
| Plagiochilin G | Hydroxyl or carbonyl group at C-13 | Identified as a strong α-tubulin binder in molecular docking studies.[5] | [5] |
| Plagiochilin E | Hydroxyl or carbonyl group at C-13 | Identified as a strong α-tubulin binder in molecular docking studies.[5] | [5] |
| This compound-15-yl n-octanoate | Esterification at C-15 | Identified as a robust α-tubulin binder.[5] | [5] |
| Plagiochilin N | Complex structure, total synthesis achieved | Weakest ligand for α-tubulin in docking studies.[5] | [3][5] |
Key SAR Insights:
-
C-13 Substitution: The presence of a hydroxyl or carbonyl group at the C-13 position appears to be crucial for the interaction with the putative target, α-tubulin. Plagiochilins E and G, which possess these features, were identified as the strongest binders in molecular docking analyses.[5]
-
C-3 Modification: The introduction of a methoxy group at the C-3 position, as seen in methoxyplagiochilin A2, has been shown to enhance cytotoxic potency compared to Plagiochilin C, suggesting this position as a key site for further modification.[4]
-
C-15 Esterification: Ester derivatives at the C-15 position, such as this compound-15-yl n-octanoate, have demonstrated strong binding to α-tubulin, indicating that this position can be modified to potentially improve pharmacological properties.[5]
-
C-12/C-13 Region: This region has been highlighted as a promising area for the design of more potent analogues.[3]
Mechanism of Action: Inhibition of Cytokinetic Abscission
This compound exerts its antiproliferative effects by targeting the final and irreversible stage of cytokinesis, known as abscission. This process involves the cleavage of the intercellular bridge that connects the two daughter cells following mitosis.
Signaling Pathway of Cytokinesis and this compound's Point of Intervention
The process of cytokinesis is tightly regulated by a complex signaling network. A central player is the RhoA GTPase, which orchestrates the assembly and contraction of the actomyosin ring at the cleavage furrow. The final abscission step involves the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to the midbody, which mediates the final membrane scission.
This compound's intervention at the abscission stage leads to an accumulation of cells connected by intercellular bridges, a hallmark of cytokinesis failure.[6] This ultimately triggers a G2/M cell cycle arrest and subsequent apoptosis.[3][6]
Putative Molecular Target: α-Tubulin
Molecular docking studies have suggested that this compound and its analogues bind to α-tubulin, a critical component of microtubules.[5] The proposed binding site is the pironetin-binding pocket. Pironetin is a known microtubule polymerization inhibitor. By binding to this site, this compound may disrupt the dynamics of microtubule reorganization required for the successful completion of abscission.
Experimental Protocols
The following sections outline generalized protocols for key experiments used in the study of this compound and its analogues. These should be adapted and optimized based on the specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
1. Cell Preparation:
- Culture cancer cells (e.g., DU145, MCF-7, HT-29, K562) in appropriate media and conditions.
- Harvest cells and perform a cell count to ensure viability.
- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound to achieve a range of final concentrations.
- Add the diluted compounds to the appropriate wells, including vehicle-only controls.
- Incubate the plates for a specified period (e.g., 48-72 hours).
3. Measurement of Cell Viability:
- Several methods can be used, including:
- MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
- Resazurin Assay: Add resazurin solution and incubate. Measure the fluorescence.
- ATP-based Assay: Use a commercial kit to lyse the cells and measure the luminescence, which is proportional to the ATP content.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using a non-linear regression analysis.
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Tubulin Polymerization Assay
This assay assesses the effect of a compound on the in vitro polymerization of purified tubulin.
1. Reagent Preparation:
- Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
- Prepare a GTP solution.
- Prepare the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
2. Assay Procedure:
- In a 96-well plate, add the tubulin solution, GTP, and the test compound.
- Initiate polymerization by incubating the plate at 37°C.
- Monitor the change in absorbance at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance corresponds to microtubule formation.
3. Data Analysis:
- Plot the absorbance at 340 nm against time for each compound concentration.
- Compare the polymerization curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.
Synthesis and Future Directions
The total synthesis of Plagiochilin N has been achieved, albeit through a lengthy 16-step process.[3] The development of more efficient and scalable synthetic routes for this compound and its analogues is a critical step for enabling comprehensive SAR studies and advancing these compounds into preclinical development.
Future research should focus on:
-
Systematic SAR studies: Synthesize and evaluate a library of analogues with modifications at key positions (C-3, C-12, C-13, and C-15) to establish a quantitative understanding of the SAR.
-
Target validation: Experimentally confirm the interaction of this compound with α-tubulin using techniques such as surface plasmon resonance or co-immunoprecipitation.
-
In vivo efficacy: Evaluate the most promising analogues in animal models of cancer to assess their therapeutic potential.
-
Pharmacokinetic profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide further optimization.
Conclusion
This compound represents a novel class of anticancer agents with a distinct mechanism of action targeting the final stage of cytokinesis. The preliminary structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective analogues. With a concerted effort in chemical synthesis and biological evaluation, the plagiochilin scaffold holds significant promise for the development of next-generation cancer therapeutics.
References
Methodological & Application
Application Notes: Plagiochilin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A is a seco-aromadendrane-type sesquiterpene isolated from leafy liverworts of the Plagiochila genus.[1][2] This natural product has demonstrated significant antiproliferative activities against various cancer cell lines.[1][3] Its unique mechanism of action makes it a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics targeting the cell division process.[1][4]
Mechanism of Action
This compound functions as a potent and innovative inhibitor of mitosis.[5] Its primary mechanism involves the disruption of the final stage of cell division.[1][4]
-
Inhibition of Cytokinesis: this compound specifically targets and inhibits the terminal phase of cytokinesis, known as membrane abscission. This is the process where the intercellular bridge connecting two daughter cells is severed.[1][3][4]
-
Cell Cycle Arrest: By preventing the completion of cytokinesis, this compound induces a cell cycle arrest in the G2/M phase.[1][3][5] Treated cells can often be observed connected by intercellular bridges.[1]
-
Induction of Apoptosis: The failure of daughter cells to separate triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis.[1][3][5]
-
Cytoskeletal Effects: The compound is thought to exert its effects by interacting with the cytoskeleton, potentially through binding to α-tubulin and causing its rearrangement.[3][5]
Quantitative Data: In Vitro Efficacy
This compound has shown potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | IC50 / GI50 Value (µM) | Reference |
| DU145 | Prostate Cancer | 1.4 | [6] |
| MCF-7 | Breast Cancer | 1.4 - 6.8 | [6][7][8] |
| HT-29 | Lung Cancer | 1.4 - 6.8 | [6][7] |
| K562 | Leukemia | 1.4 - 6.8 | [6][7] |
| P-388 | Leukemia | ~8.4 (3.0 µg/mL) | [5] |
Note: The potency of this compound can vary depending on the cell line and specific experimental conditions.[9][10]
Experimental Protocols
The following are generalized protocols for treating cultured cancer cells with this compound. It is crucial to optimize these protocols for specific cell lines and experimental goals.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is a lipophilic compound. Dissolve it in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in the dark.
General Cell Treatment Protocol
This workflow outlines the key steps from cell seeding to analysis.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound and calculate the IC50 value.[11][12]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13][14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11][13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm the G2/M arrest induced by this compound.[15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200-400 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for later analysis).[15][16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][17]
-
Data Acquisition: Incubate in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Analysis: Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.
Apoptosis Assay
The induction of apoptosis is a key consequence of this compound treatment and can be confirmed using various methods, such as Annexin V/PI staining followed by flow cytometry.
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 4, Step 1).
-
Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Staining: Wash cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer’s protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition and Analysis: Analyze the stained cells promptly by flow cytometry. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the Annexin V positive populations indicates the induction of apoptosis.[19][20]
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. revvity.com [revvity.com]
- 19. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Plagiochilin A Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plagiochilin A is a seco-aromadendrane-type sesquiterpene, a natural product isolated from leafy liverworts of the genus Plagiochila.[1] It has garnered significant interest in oncology research due to its marked antiproliferative activities against various cancer cell lines.[2][3] The compound exhibits a unique mechanism of action, functioning as a potent inhibitor of the final phase of cytokinesis, known as membrane abscission.[1][2] This disruption of cell division leads to G2/M cell cycle arrest and subsequently induces apoptosis (programmed cell death).[1][3] Evidence also suggests that this compound may exert its effects through interaction with α-tubulin, a key component of the cytoskeleton.[4][5]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using two common colorimetric assays: MTT and XTT. These assays are fundamental in drug discovery for quantifying a compound's potency by determining its inhibitory concentration (e.g., IC50 or GI50).
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated across several human cancer cell lines. The Growth Inhibition 50 (GI50) and Inhibition Concentration 50 (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | Reported GI50 / IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 1.4 | [1][2] |
| MCF-7 | Breast Cancer | 1.4 - 6.8 | [1][2] |
| HT-29 | Lung Cancer | 1.4 - 6.8 | [1][2] |
| K562 | Leukemia | 1.4 - 6.8 | [1][2] |
| P-388 | Leukemia | ~8.8 (3.0 µg/mL) | [4][5] |
Note: The activity against DU145 prostate cancer cells was reported to be superior to the reference drug fludarabine phosphate (GI50 = 3.0 µM).[2][4]
Experimental Protocols
Both MTT and XTT assays are reliable methods for determining cell viability. The choice between them often depends on the specific cell line and laboratory preference. The core principle involves the enzymatic reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan product, the absorbance of which is proportional to the number of viable cells.[6][7]
General Workflow for Cytotoxicity Testing
The overall process for evaluating the cytotoxicity of this compound is consistent for both MTT and XTT assays. The workflow involves cell preparation, treatment with the compound, incubation with the assay reagent, and measurement of the colorimetric signal.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][8] These crystals must be dissolved in a solubilization agent prior to measuring absorbance.[9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell line
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10-50 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
XTT Assay Protocol
The XTT assay uses 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT). Unlike MTT, the formazan product of XTT is water-soluble, which eliminates the need for a final solubilization step, making the protocol shorter.[10] The reduction of XTT requires an electron coupling reagent.[11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
XTT Reagent and Electron Coupling Reagent (often supplied as a kit)
-
Cell culture medium
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell line
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10³-10⁵ cells/well in 100 µL of culture medium.[12] Include at least three wells with medium only for background control.[13] Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Add various concentrations of this compound to the wells as described in the MTT protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.[12]
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT Reagent with 0.1 mL of Electron Coupling Reagent for one 96-well plate).[11][14]
-
XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.[10][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12][13] The incubation time may vary depending on the cell type and metabolic rate.
-
Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the color.[12] Measure the absorbance at 450 nm. A reference wavelength of 660 nm is often used to correct for non-specific background readings.[11][13]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Mechanism of Action Pathway
This compound disrupts the final stage of mitosis. By inhibiting the abscission step of cytokinesis, where the two daughter cells physically separate, it causes cell cycle arrest and ultimately triggers apoptosis. This action is potentially mediated by binding to α-tubulin.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
Application Note: Analysis of Plagiochilin A-Induced Cell Cycle Arrest by Flow Cytometry
Introduction
Plagiochilin A is a sesquiterpenoid natural product isolated from liverworts of the genus Plagiochila. It has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, making it a compound of interest in drug discovery.[1][2] Mechanistic studies have revealed that this compound exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase.[3][4] The compound specifically targets the final stage of cell division, known as cytokinetic abscission, where the intercellular bridge between two daughter cells is severed.[1][3][5] By inhibiting this process, this compound prevents the completion of cytokinesis, leading to an accumulation of cells in the G2/M phase and subsequent induction of apoptosis.[3][6][7]
Flow cytometry is a powerful and widely used technique for cell cycle analysis.[8][9] By staining cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), the DNA content of individual cells can be quantified.[10][11] This allows for the discrimination of cell populations into the major phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). This application note provides a detailed protocol for treating a cancer cell line (e.g., DU145 human prostate cancer cells) with this compound and analyzing the resulting cell cycle distribution using PI staining and flow cytometry.
Principle of the Method
The protocol involves culturing cancer cells, treating them with this compound or a vehicle control, and then harvesting the cells for analysis. The cells are fixed, typically with cold ethanol, to permeabilize the membranes and preserve their morphology.[10] An RNase treatment step is crucial because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[11] Finally, the cells are stained with a PI solution, and the fluorescence intensity of individual cells is measured using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated, revealing the G2/M arrest induced by this compound.
Visualized Mechanism and Workflow
Mechanism of Action of this compound
Caption: Hypothesized mechanism of this compound leading to cell cycle arrest.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Cell cycle studies based upon quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Differential Antitumor Activity of 5-Aza-2'-deoxycytidine in Prostate Cancer DU145, 22RV1, and LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Differential Antitumor Activity of 5-Aza-2'-deoxycytidine in Prostate Cancer DU145, 22RV1, and LNCaP Cells [jcancer.org]
Application Note: Live-Cell Imaging of Plagiochilin A-Induced Cytokinesis Failure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plagiochilin A (Plg-A) is a natural sesquiterpenoid derived from liverworts of the Plagiochila genus. It has demonstrated significant antiproliferative activity against various cancer cell lines, notably prostate cancer.[1] The primary mechanism of action for Plg-A is the inhibition of cell division at the terminal phase of cytokinesis, a process known as abscission.[2] This disruption leads to an accumulation of cells connected by intercellular bridges, resulting in G2/M cell cycle arrest and subsequent apoptosis.[3] The proposed molecular target is α-tubulin, where Plg-A binding is thought to perturb microtubule dynamics essential for the final separation of daughter cells.[4]
Live-cell imaging provides a powerful tool to dynamically visualize and quantify the effects of Plg-A on the cytoskeletal and chromosomal events during mitosis and cytokinesis. This application note details protocols for using live-cell fluorescence microscopy to observe and analyze this compound-induced cytokinesis failure in real-time.
Mechanism of Action
This compound acts as a potent inhibitor of the final stage of cytokinesis, known as abscission. During this stage, a microtubule-rich structure called the midbody is severed to complete the separation of the two daughter cells.[3] Plg-A is hypothesized to bind to α-tubulin, disrupting the microtubule dynamics necessary for this process.[4] This interference prevents the final cleavage, leaving daughter cells tethered by a persistent intercellular bridge. The resulting cytokinesis failure triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and ultimately inducing apoptosis.[3]
Quantitative Data Summary
This compound exhibits potent activity against the human prostate cancer cell line DU145. The following tables summarize key quantitative data related to its biological effects.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| DU145 (Prostate) | Growth Inhibition | GI₅₀ | 1.4 µM | [1] |
| K562 (Leukemia) | Growth Inhibition | GI₅₀ | > 6.8 µM | [1] |
| MCF-7 (Breast) | Growth Inhibition | GI₅₀ | > 6.8 µM |[1] |
Table 2: Effect of this compound on DU145 Cell Cycle Distribution Representative data from cell cycle analysis after 24-hour treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Phenotype |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 55 ± 4 | 25 ± 3 | 20 ± 3 | Normal Progression |
| this compound (1.5 µM) | 20 ± 3 | 15 ± 2 | 65 ± 5 | G2/M Arrest, Binucleated Cells |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cytokinesis Dynamics
This protocol describes the use of confocal microscopy to visualize the effect of this compound on microtubule and chromatin dynamics during mitosis and cytokinesis in DU145 cells.
Materials:
-
DU145 human prostate cancer cells[5]
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Glass-bottom imaging dishes (35 mm)
-
Fluorescent probes:
-
Tubulin Marker: Tubulin Tracker™ Green (live-cell stain) or transfection with a plasmid encoding mCherry-α-tubulin.
-
DNA Marker: NucBlue™ Live ReadyProbes™ Reagent or SiR-DNA.
-
-
This compound (stock solution in DMSO)
-
Live-cell imaging buffer (e.g., Gibco™ HBSS, with calcium and magnesium)[6]
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)
Workflow Diagram:
Procedure:
-
Cell Culture and Plating:
-
Culture DU145 cells in DMEM/F-12 medium at 37°C and 5% CO₂.
-
One to two days before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-60% confluency at the time of imaging. This ensures enough space to observe individual cell divisions.
-
-
Fluorescent Labeling:
-
For transient stains: Approximately 30-60 minutes before imaging, replace the culture medium with pre-warmed medium containing the fluorescent probes (e.g., Tubulin Tracker and NucBlue Live) according to the manufacturer's instructions.
-
For fluorescent protein expression: If using cells stably or transiently expressing fluorescently-tagged proteins (e.g., mCherry-α-tubulin, H2B-GFP), ensure expression levels are optimal for visualization without inducing cytotoxicity.
-
-
Microscope Setup:
-
Turn on the confocal microscope, laser lines, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO₂ for at least one hour.
-
Place the imaging dish on the microscope stage and select multiple fields of view containing healthy, well-spaced cells.
-
-
Image Acquisition:
-
Before adding the compound, acquire baseline time-lapse images for 1-2 hours to establish normal mitotic progression and timing in the selected cell populations.
-
Carefully add this compound (final concentration ~1.5 µM) or a vehicle control (DMSO) to the imaging dishes.
-
Immediately begin time-lapse imaging. Acquire multi-channel (e.g., DIC/phase, green for tubulin, blue for DNA) Z-stack images every 5-10 minutes for a duration of 12 to 24 hours.
-
Critical: Use the lowest possible laser power and exposure time to minimize phototoxicity while still achieving a good signal-to-noise ratio.[6]
-
-
Data Analysis and Quantification:
-
Review the time-lapse sequences to identify cells entering mitosis in both control and treated groups.
-
Measure Mitotic Timing: Record the time from prophase (chromosome condensation) to the completion of cytokinesis (in control cells) or to the point of arrest (in treated cells).
-
Quantify Cytokinesis Failure: Count the number of mitotic cells that fail to complete abscission, resulting in binucleated cells or cells connected by an intercellular bridge for an extended period (>2 hours). Express this as a percentage of total mitotic events.
-
Analyze Cytoskeletal Dynamics: Observe the organization and dynamics of the microtubule structures, particularly the midbody, in dividing cells. Note any abnormalities in its formation or disassembly in Plg-A treated cells.
-
Expected Results
-
Control Cells: Will progress through mitosis and cytokinesis, typically completing division within 60-90 minutes. The midbody will form and be resolved as daughter cells fully separate.
-
This compound-Treated Cells: A significant percentage of cells entering mitosis will arrest in late cytokinesis.[3] Time-lapse imaging will reveal cells that successfully form a cleavage furrow and midbody but fail to undergo abscission. These cells will remain connected by a persistent intercellular bridge for several hours before either regressing to form a single tetraploid cell or undergoing apoptosis.[3] Visualization of tubulin will show a stable midbody structure that fails to disassemble.
By following these protocols, researchers can effectively utilize live-cell imaging to dissect the dynamic cellular and molecular events underlying the anticancer activity of this compound, providing valuable insights for drug development and cell biology.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct visualization of cell division using high-resolution imaging of M-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Cytokinesis In Situ during C. elegans Postembryonic Development | PLOS One [journals.plos.org]
- 4. Observing Mitotic Division and Dynamics in a Live Zebrafish Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line DU145 (CVCL_0105) [cellosaurus.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Plagiochilin A in an In Vitro Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the effects of Plagiochilin A on tubulin polymerization. This compound, a sesquiterpenoid isolated from Plagiochila species, has been identified as a potent mitosis inhibitor, making it a compound of significant interest for cancer research and drug development.[1][2][3]
Introduction
This compound exerts its biological effects by disrupting microtubule dynamics, which are crucial for cell division.[1][2] It is proposed to function as an inhibitor of the final stage of cytokinesis, known as abscission, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Molecular modeling studies suggest that this compound binds to the pironetin site of α-tubulin, thereby interfering with the normal process of microtubule assembly and disassembly.[1]
This document provides detailed protocols for an in vitro tubulin polymerization assay to experimentally validate and quantify the effects of this compound on microtubule formation.
Data Presentation
While direct quantitative data from in vitro tubulin polymerization assays with this compound are not extensively available in the public domain, the following tables summarize relevant findings from cell-based assays and molecular docking studies that inform its mechanism of action.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| DU145 (Prostate Cancer) | Growth Inhibition | GI₅₀ | 3.0 µM | [2][3] |
| P-388 (Leukemia) | Cytotoxicity | IC₅₀ | 3.0 µg/mL | [2][3] |
Table 2: Molecular Docking of Plagiochilin Analogs to α-Tubulin
| Compound | Binding Energy (kcal/mol) |
| This compound | -63.80 |
| Plagiochilin B | -62.30 |
| Plagiochilin C | -47.80 |
| Plagiochilin D | -67.30 |
| Plagiochilin E | -71.00 |
| Plagiochilin F | -59.30 |
| Plagiochilin G | -77.00 |
| Pironetin (Reference) | -57.32 |
Experimental Protocols
Two common methods for in vitro tubulin polymerization assays are provided below: a turbidity-based assay and a fluorescence-based assay.
Protocol 1: Turbidity-Based In Vitro Tubulin Polymerization Assay
This protocol measures the light scattering caused by the formation of microtubules.
Materials:
-
Tubulin (≥99% pure, bovine or porcine)
-
G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the G-PEM buffer and keep it on ice.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of paclitaxel (e.g., 10 µM final concentration) and nocodazole (e.g., 10 µM final concentration) in DMSO.
-
-
Assay Setup:
-
On ice, add 10 µL of the appropriate this compound dilution, control compounds, or DMSO to the wells of a pre-chilled 96-well plate.
-
Thaw the tubulin solution rapidly and dilute it to the desired final concentration (e.g., 3 mg/mL) in ice-cold G-PEM buffer.
-
Add 90 µL of the tubulin solution to each well, bringing the total volume to 100 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) as a function of time.
-
Determine key polymerization parameters such as the nucleation lag phase, the maximum velocity (Vmax) of polymerization, and the plateau phase absorbance.
-
Calculate the percentage of inhibition at different concentrations of this compound compared to the DMSO control.
-
If applicable, determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
Protocol 2: Fluorescence-Based In Vitro Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that incorporates into growing microtubules, leading to an increase in fluorescence intensity.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Tubulin
-
GTP
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
-
This compound stock solution (in DMSO)
-
Positive and negative controls (as in Protocol 1)
-
96-well, black, non-binding surface plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixture:
-
Following the kit manufacturer's instructions, prepare the reaction mixture containing tubulin, GTP, buffer, and the fluorescent reporter on ice.
-
-
Assay Setup:
-
Add the desired concentration of this compound, control compounds, or DMSO to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization by adding the tubulin-containing reaction mixture to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every minute) for at least 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Analyze the polymerization curves to determine the effect of this compound on the nucleation, growth, and steady-state phases of microtubule assembly.
-
Calculate the percentage of inhibition or enhancement of polymerization and determine the IC₅₀ or EC₅₀ value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the in vitro tubulin polymerization assay.
Caption: Proposed mechanism of this compound action.
Caption: In vitro tubulin polymerization assay workflow.
References
Application Note & Protocol: Proteomic Identification of Plagiochilin A Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a sesquiterpenoid isolated from liverworts of the Plagiochila genus, has demonstrated significant anticancer properties.[1][2][3] Its primary mechanism of action involves the inhibition of the terminal phase of cytokinesis, known as membrane abscission, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][5] Molecular docking studies have suggested a potential interaction with α-tubulin, implicating the perturbation of microtubule dynamics as a key event.[4] To further elucidate its molecular mechanism and identify direct cellular binding partners, a robust method for target identification is crucial. This application note provides a detailed protocol for the identification of this compound protein targets from cell lysates using an affinity-based chemical proteomics approach coupled with mass spectrometry.
Principle of the Method
The strategy for identifying the cellular targets of this compound is centered around affinity purification-mass spectrometry (AP-MS).[6] This powerful technique utilizes a modified version of the bioactive small molecule, in this case, this compound, to "fish" for its interacting proteins within a complex cellular proteome.[7] The this compound molecule is first chemically modified to incorporate a linker and a biotin tag, creating an "affinity probe." This probe is then immobilized on a streptavidin-coated solid support, such as agarose beads. When a cell lysate is incubated with these beads, proteins that specifically bind to this compound are captured. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and subsequently identified and quantified using high-resolution mass spectrometry.[8]
Data Presentation
The following table represents hypothetical quantitative data from a proteomics experiment designed to identify this compound binding partners. The data illustrates the type of results expected, highlighting potential high-confidence interactors.
Table 1: Hypothetical Quantitative Proteomic Data of this compound Pulldown
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (this compound / Control) | p-value |
| P0DPH7 | TUBA1A | Tubulin alpha-1A chain | 15.2 | 0.0001 |
| P68363 | TUBB | Tubulin beta chain | 12.8 | 0.0003 |
| Q9BVA1 | KIF23 | Kinesin-like protein KIF23 | 8.5 | 0.0012 |
| P35908 | ANLN | Anillin | 7.9 | 0.0018 |
| Q9Y6M1 | CIT | Citron Rho-interacting serine/threonine-protein kinase | 6.3 | 0.0035 |
| P17987 | IQGAP1 | IQ motif containing GTPase activating protein 1 | 5.1 | 0.0081 |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the proteomic identification of this compound targets.
Protocol 1: Synthesis of this compound Affinity Probe
This protocol describes the synthesis of a biotinylated this compound probe. A non-essential hydroxyl group on the this compound molecule is exploited for the attachment of a linker arm terminating in a biotin moiety. Structure-activity relationship studies are recommended to ensure the modification does not abrogate biological activity.[9]
Materials and Reagents:
-
This compound
-
Biotin-PEG4-alkyne
-
Copper(II) sulfate
-
Sodium ascorbate
-
Azide-modified linker
-
Anhydrous solvents (DMF, DCM)
-
Silica gel for chromatography
Procedure:
-
Functionalization of this compound: React this compound with an azide-modified linker at a suitable hydroxyl group. This may require activation of the hydroxyl group.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-functionalized this compound with biotin-PEG4-alkyne.[10]
-
Purification: Purify the resulting this compound-biotin probe using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the probe using NMR and mass spectrometry.
Protocol 2: Affinity Purification of this compound-Binding Proteins
This protocol details the use of the synthesized probe to capture interacting proteins from a cell lysate.
Materials and Reagents:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated agarose beads
-
This compound-biotin probe
-
Control biotin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of biotin)
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture DU145 cells to ~80-90% confluency.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Immobilization:
-
Incubate streptavidin-coated agarose beads with the this compound-biotin probe or control biotin for 1 hour at 4°C with gentle rotation.
-
Wash the beads to remove unbound probe.
-
-
Affinity Pulldown:
-
Incubate the immobilized probe with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the captured proteins for mass spectrometry analysis.
Materials and Reagents:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads with the captured proteins in a solution containing urea and DTT. Incubate to reduce disulfide bonds.
-
Add IAA to the suspension and incubate in the dark to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the urea concentration and add trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Collection and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
-
Protocol 4: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Protein Identification and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Perform label-free quantification (LFQ) or use isotopic labeling methods to determine the relative abundance of proteins in the this compound pulldown compared to the control.[11]
-
-
Data Analysis:
-
Calculate the fold enrichment and p-values for each identified protein.
-
Filter the results to identify proteins that are significantly enriched in the this compound sample.
-
Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) on the list of potential interactors to gain insights into their cellular functions.
-
Visualizations
Caption: Experimental workflow for this compound target identification.
Caption: Proposed signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. air.uniud.it [air.uniud.it]
Application Notes and Protocols: Utilizing Plagiochilin A for the Study of the Abscission Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a sesquiterpenoid derived from the liverwort genus Plagiochila, has emerged as a valuable chemical tool for investigating the intricate process of cytokinesis, particularly the abscission checkpoint.[1][2] This checkpoint ensures genomic stability by delaying the final separation of daughter cells in response to mitotic errors, such as the presence of chromatin bridges in the intercellular canal.[3][4] this compound is a unique, plant-derived compound that inhibits the completion of cytokinesis by specifically blocking the final abscission step, leading to an accumulation of cells in the G2/M phase of the cell cycle and eventual cell death.[1][5] Its mechanism of action, primarily attributed to the perturbation of microtubule dynamics, makes it an excellent agent to induce and study the cellular response to abscission failure.[6][7]
These application notes provide a comprehensive guide for utilizing this compound to study the abscission checkpoint, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound's primary mode of action is the disruption of microtubule dynamics.[7] It is hypothesized to bind to α-tubulin, interfering with the proper formation and function of the microtubule-rich midbody within the intercellular bridge that connects the two nascent daughter cells during late cytokinesis.[5][6] This disruption of the midbody structure is thought to activate the abscission checkpoint, a surveillance mechanism that prevents premature cell division in the presence of cytokinetic errors.
The abscission checkpoint is a signaling cascade orchestrated by the Aurora B kinase, a key component of the Chromosomal Passenger Complex (CPC).[3][4] In response to unresolved chromatin bridges or other midbody defects, Aurora B remains active at the midbody and phosphorylates key substrates, including the ESCRT-III (Endosomal Sorting Complexes Required for Transport-III) component CHMP4C.[3][8] This phosphorylation event delays the recruitment and constrictive action of the ESCRT machinery, which is responsible for the final membrane scission, thereby halting abscission.[4][9] By inducing a state that mimics a natural trigger for the checkpoint, this compound allows for the detailed study of this critical cellular process.
Quantitative Data
The following tables summarize the reported biological activities of this compound, providing key quantitative data for experimental design.
Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| DU145 | Prostate | GI50 = 1.4 µM | [5] |
| P-388 | Murine Leukemia | IC50 = 3.0 µg/mL | [2] |
| A172 | Glioblastoma | IC50 = 19.4 µM | [2] |
| MCF-7 | Breast | GI50 = 1.4 - 6.8 µM | [2] |
| HT-29 | Lung | GI50 = 1.4 - 6.8 µM | [2] |
| K562 | Leukemia | GI50 = 1.4 - 6.8 µM | [2] |
Table 2: Effect of this compound on Cell Cycle Progression in DU145 Cells
| Treatment | % of Cells in G2/M Phase | Notes | Reference |
| Vehicle (DMSO) | Normal | Control group | [1] |
| This compound (5 µM, 24h) | Significant Increase | Indicates G2/M arrest | [1] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Coordinated regulation of the ESCRT-III component CHMP4C by the chromosomal passenger complex and centralspindlin during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coordinated regulation of the ESCRT-III component CHMP4C by the chromosomal passenger complex and centralspindlin during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plagiochilin A for Cell Synchronization at the G2/M Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a natural sesquiterpenoid isolated from liverworts of the Plagiochila genus, has emerged as a valuable tool for cell biology research, particularly in the study of cell cycle progression.[1][2][3][4] Its potent and specific mechanism of action allows for the effective synchronization of cultured cells at the G2/M transition, providing a powerful system for investigating the molecular events governing mitosis and cytokinesis. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell synchronization.
Mechanism of Action
This compound induces cell cycle arrest in the G2/M phase by uniquely targeting the final stage of cytokinesis, known as abscission.[2][3][4] This process involves the ultimate separation of two daughter cells following mitosis. The primary molecular mechanism involves the disruption of microtubule dynamics, a critical component of the mitotic spindle and the midbody, which is essential for abscission.[2][3][5] Molecular docking studies suggest that this compound may directly bind to α-tubulin, thereby perturbing the normal function of microtubules.[2][4] This inhibition of abscission leads to an accumulation of cells in a late G2 or M phase state, making it an effective tool for cell synchronization.
Data Presentation
While specific quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment is not extensively available in the public domain, the following tables provide a template for researchers to summarize their experimental data. The provided example data is hypothetical and should be replaced with experimental results.
Table 1: Effective Concentrations of this compound for G2/M Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference Concentration for G2/M Arrest (µM) | Incubation Time (hours) |
| DU145 | Prostate | 1.4 | 5 | 24 - 48 |
| MCF-7 | Breast | Not specified | To be determined | To be determined |
| HT-29 | Colon | Not specified | To be determined | To be determined |
| K562 | Leukemia | Not specified | To be determined | To be determined |
Table 2: Example of Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55 | 25 | 20 |
| This compound (5 µM, 24h) | 15 | 10 | 75 |
| This compound (5 µM, 48h) | 10 | 5 | 85 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Synchronization at the G2/M Phase using this compound
This protocol describes how to enrich a population of cultured mammalian cells in the G2/M phase of the cell cycle. The human prostate cancer cell line DU145 is used as an example.
Materials:
-
This compound (stock solution in DMSO)
-
DU145 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture DU145 cells in complete medium to about 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into new culture vessels at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well in a 6-well plate).
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium from the stock solution. The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 5 µM for DU145 cells).
-
Incubate the cells for the desired period (e.g., 24 to 48 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Harvesting Synchronized Cells:
-
Following incubation, the cells arrested in G2/M can be harvested for downstream applications.
-
For adherent cells, wash with PBS and then detach using trypsin-EDTA.
-
Collect the cells by centrifugation and wash with PBS.
-
The synchronized cell population is now ready for analysis (e.g., flow cytometry, Western blotting, or immunofluorescence).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the harvested cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the fluorescence emission at approximately 617 nm (or using the appropriate filter for PI).
-
Collect data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of G2/M Arrest and Cytokinesis Inhibition
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Experimental Workflow for Cell Synchronization and Analysis
Caption: Workflow for G2/M synchronization and cell cycle analysis.
References
Application Notes and Protocols: Synthesis of Plagiochilin A Analogues for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a seco-aromadendrane sesquiterpenoid isolated from liverworts of the Plagiochila genus, has emerged as a promising anticancer agent. Its unique mechanism of action involves the inhibition of the final stage of cytokinesis, known as abscission, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] This mode of action, distinct from many conventional chemotherapeutics, makes this compound an attractive lead compound for the development of novel cancer therapies. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions of the this compound scaffold can significantly enhance its cytotoxic potency.[1][4] This document provides detailed protocols and data for the synthesis and evaluation of this compound analogues with the aim of improving their therapeutic potential.
Structure-Activity Relationships and Rationale for Analogue Design
The potency of this compound analogues is largely influenced by substitutions at the C-12, C-13, and C-15 positions. Molecular docking studies have suggested that Plagiochilins E and G are among the strongest binders to α-tubulin, the molecular target of this compound.[4] This enhanced binding is attributed to the presence of hydroxyl or carbonyl groups at C-13. Furthermore, esterification at the C-15 position has been shown to dramatically increase potency, with this compound-15-yl n-octanoate being approximately 60 times more potent than the parent compound against P-388 leukemia cells.[4] Additionally, the introduction of a methoxy group at the C-3 position has been reported to enhance cytotoxicity.[4]
Based on these findings, the synthetic strategies outlined below focus on methodologies to introduce diverse functionalities at these key positions to explore and optimize the anticancer activity of this compound analogues.
Data Presentation: Potency of this compound and Analogues
The following tables summarize the available quantitative data on the biological activity of this compound and its analogues. Table 1 presents the calculated interaction energies of 24 naturally occurring Plagiochilins with α-tubulin, providing a measure of their binding affinity. Table 2 compiles the experimental cytotoxicity data (GI50 and IC50 values) for selected Plagiochilin analogues against various cancer cell lines.
Table 1: Calculated Interaction Energies of Plagiochilin Analogues with α-Tubulin
| Compound | Interaction Energy (ΔE, kcal/mol) |
| This compound | -63.80 |
| Plagiochilin B | -62.30 |
| Plagiochilin C | -47.80 |
| Plagiochilin D | -67.30 |
| Plagiochilin E | -71.00 |
| Plagiochilin F | -59.30 |
| Plagiochilin G | -77.00 |
| Plagiochilin H | -44.00 |
| Plagiochilin I | -53.25 |
| Plagiochilin J | -42.40 |
| Plagiochilin K | -52.10 |
| Plagiochilin L | -57.60 |
| Plagiochilin M | -53.70 |
| Plagiochilin N | -37.90 |
| Plagiochilin O | -64.40 |
| Plagiochilin P | -66.85 |
| Plagiochilin Q | -39.30 |
| Plagiochilin R | -66.50 |
| Plagiochilin S | -53.40 |
| Plagiochilin T | -63.10 |
| Plagiochilin U | -60.40 |
| Plagiochilin V | -57.45 |
| Plagiochilin W | -46.60 |
| Plagiochilin X | -41.30 |
| Pironetin (Reference) | -57.32 |
Data sourced from a molecular docking study.[5] A more negative value indicates a stronger predicted binding affinity.
Table 2: In Vitro Cytotoxicity of this compound and Selected Analogues
| Compound | Cell Line | Assay | Potency |
| This compound | DU145 (Prostate) | GI50 | 1.4 µM[4] |
| This compound | MCF-7 (Breast) | GI50 | 1.4 - 6.8 µM[4] |
| This compound | HT-29 (Colon) | GI50 | 1.4 - 6.8 µM[4] |
| This compound | K562 (Leukemia) | GI50 | 1.4 - 6.8 µM[4] |
| This compound | P-388 (Leukemia) | IC50 | 3.0 µg/mL[6] |
| Methoxyplagiochilin A2 | H460 (Lung) | IC50 | 6.7 µM[4] |
| Plagiochilin C | H460 (Lung) | IC50 | 13.1 µM[4] |
| This compound-15-yl n-octanoate | P-388 (Leukemia) | IC50 | 0.05 µg/mL[4] |
Experimental Protocols
Synthesis of Plagiochilin Analogues
The total synthesis of Plagiochilin analogues is a complex undertaking. The following protocol is based on the reported 16-step synthesis of Plagiochilin N from the readily available natural product, santonin.[1][2] This route provides a framework for accessing the seco-aromadendrane core, which can then be further modified.
Protocol 1: Total Synthesis of Plagiochilin N from Santonin (A Representative Example)
Key Steps:
-
Photochemical Rearrangement of Santonin: Santonin is subjected to a photochemical rearrangement to yield O-acetylisophotosantonin. This step is crucial for accessing the desired stereochemistry of the core structure.
-
Lactone Moiety Substitution: The lactone in O-acetylisophotosantonin is transformed into a gem-dimethylcyclopropane ring. This multi-step process involves the formation of an intermediate with a C6-C7 double bond.
-
Ozonolysis and Cyclization: The C2-C3 bond of the intermediate from the previous step is cleaved via ozonolysis. The resulting product is then cyclized to form the dihydropyran ring, which is characteristic of the Plagiochilin scaffold, affording Plagiochilin N.
Proposed Strategy for C-15 Functionalization:
To synthesize analogues with improved potency, such as this compound-15-yl esters, a selective functionalization of the exocyclic methylene group at C-15 is required. A plausible approach involves the following steps:
-
Selective Hydroxylation: The exocyclic double bond of a suitable Plagiochilin precursor can be selectively hydroxylated to introduce a primary allylic alcohol at the C-15 position. Reagents such as selenium dioxide or hydroboration-oxidation could be explored for this transformation.
-
Esterification: The resulting C-15 alcohol can then be esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to generate a library of this compound-15-yl ester analogues. Standard esterification conditions, such as DCC/DMAP or Steglich esterification, can be employed.
Biological Evaluation of Plagiochilin Analogues
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
Test compounds (dissolved in DMSO)
-
Paclitaxel and Nocodazole (positive controls)
-
96-well microplates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 2X tubulin solution in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Incubate the tubulin solution on ice for 15 minutes.
-
Add the test compounds or controls at various concentrations to the wells of a 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase, while stabilization will have the opposite effect.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, MCF-7, H460)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 values.
Visualizations
Caption: Signaling pathway of this compound analogues.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Structure-activity relationship logic.
References
- 1. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization [escholarship.org]
- 3. Unlocking Terpenoid Transformations: C–H Bond Functionalization for Methyl Group Substitution, Elimination, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Plagiochilin A solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plagiochilin A, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a natural sesquiterpenoid compound isolated from liverworts of the genus Plagiochila. It has demonstrated significant anticancer properties by inhibiting the final stage of cell division, known as cytokinesis, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[1][2] However, this compound is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions like cell culture media and buffers. This can pose a significant challenge for in vitro and in vivo experiments, as inconsistent solubilization can lead to inaccurate and irreproducible results.
Q2: What are the common signs of this compound precipitation in my experiments?
Poor solubility of this compound can manifest in several ways. Researchers should be vigilant for the following signs:
-
Visible precipitates: You may observe a cloudy or hazy appearance in your stock solutions or final experimental dilutions. In some cases, visible particles or crystals may be present.
-
Inconsistent results: Poor solubility can lead to variability in the effective concentration of this compound in your experiments, resulting in inconsistent biological effects.
-
Loss of activity: If this compound precipitates out of solution, its effective concentration will be lower than intended, potentially leading to a perceived loss of biological activity.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a polar aprotic solvent that can effectively dissolve many nonpolar compounds. It is also miscible with water and most cell culture media, allowing for dilution to final working concentrations.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is a common practice in cell culture to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts.[3] However, the tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting my DMSO stock solution of this compound into aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a high-concentration stock in a non-solvent (the aqueous medium).
-
Troubleshooting Steps:
-
Reduce the final concentration: Try working with a lower final concentration of this compound in your experiment.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous medium while vortexing, and then add this intermediate dilution to the final volume. This can help to disperse the compound more effectively.
-
Increase the DMSO concentration (with caution): If your experimental design allows, you could slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Remember to adjust your vehicle control accordingly.
-
Consider co-solvents: For challenging applications, a co-solvent system might be necessary. Formulations including PEG300 and Tween-80 have been used to solubilize other poorly soluble compounds for in vivo studies and could be adapted.[4] However, the compatibility of these co-solvents with your specific cell line must be validated.
-
Issue 2: My this compound solution is clear at first but becomes cloudy over time.
-
Possible Cause: The stability of this compound in your aqueous medium may be limited, or the solution may be supersaturated and slowly precipitating. Changes in temperature or pH can also affect solubility and stability.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock solution immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Control temperature: Ensure that all solutions are at a consistent temperature during preparation and use. Some compounds are less soluble at lower temperatures.
-
Monitor pH: While there is no specific data on the effect of pH on this compound solubility, the stability of many natural compounds can be pH-dependent.[5][6] Ensure the pH of your buffers and media is stable and within the desired range.
-
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the solubility of this compound in various aqueous buffers and media. The information provided below is based on general principles for lipophilic compounds and should be used as a guideline for experimental design.
| Parameter | Recommended Practice / Guideline | Rationale |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for lipophilic compounds. |
| Stock Concentration | 1-10 mM (in DMSO) | A higher concentration minimizes the volume of DMSO added to the final aqueous solution. |
| Final DMSO Concentration in Aqueous Media | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity and artifacts. A vehicle control is essential. |
| Aqueous Solubility | Expected to be low (in the µM range or lower) | Based on its lipophilic chemical structure. |
| Effect of pH | Unknown for this compound | For many organic molecules, solubility can be influenced by pH. Extreme pH values may also affect compound stability.[6] |
| Effect of Buffers | Unknown for this compound | Buffer salts can influence the solubility of small molecules.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 246.33 g/mol .
-
Formula: Mass (g) = 0.010 mol/L * Volume (L) * 246.33 g/mol
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization (optional but recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Dilution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume of stock: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the cell culture medium.
-
Formula (C1V1 = C2V2): V1 = (C2 * V2) / C1
-
C1 = Concentration of stock solution (10 mM)
-
V1 = Volume of stock solution to add
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the working solution
-
-
-
Prepare the working dilution: a. Add the required volume of pre-warmed sterile cell culture medium to a sterile tube. b. While gently vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation. c. Continue to vortex for a few seconds to ensure the solution is well-mixed.
-
Use immediately: Use the freshly prepared working dilution of this compound for your experiment without delay. Do not store aqueous dilutions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals - American Chemical Society - Figshare [acs.figshare.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Plagiochilin A stability in cell culture medium over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Plagiochilin A in cell culture medium. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A: Currently, there is a lack of publicly available data specifically detailing the stability of this compound in common cell culture media. The stability of a compound in solution can be influenced by several factors, including its chemical structure, the composition of the medium (pH, presence of reactive components), temperature, and exposure to light. As a sesquiterpenoid with an epoxide group, this compound may be susceptible to hydrolysis or reaction with nucleophilic components in the medium over extended incubation periods. It is therefore recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q2: How can I determine the stability of this compound in my cell culture experiments?
A: To determine the stability of this compound in your specific cell culture medium, we recommend conducting a time-course experiment where the concentration of the compound is measured at various time points under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for this type of study is provided in the "Experimental Protocols" section below.
Q3: What analytical methods are recommended for quantifying this compound in cell culture medium?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for quantifying this compound. For higher sensitivity and specificity, particularly in complex matrices like cell culture medium containing serum, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: How does this compound exert its cytotoxic effects, and can this be used to indirectly monitor its activity over time?
A: this compound functions as an inhibitor of the final stage of cytokinesis, known as abscission.[1][2][3][4] This leads to cell cycle arrest in the G2/M phase and subsequent cell death.[1][2] While not a direct measure of chemical stability, monitoring a time-dependent decrease in the biological activity of this compound (e.g., a reduction in the percentage of cells arrested in G2/M or a diminished effect on colony formation) could suggest its degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in measured this compound concentrations between replicate samples. | - Inaccurate pipetting of stock solution.- Incomplete mixing of this compound in the medium.- Inconsistent sample preparation (e.g., extraction efficiency). | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough vortexing of the medium after adding this compound.- Standardize all sample preparation steps. |
| Rapid loss of this compound concentration observed in the initial time points. | - Adsorption of the compound to plasticware (e.g., culture plates, tubes).- High reactivity with a component in the specific cell culture medium.- Photodegradation if the experimental setup is exposed to light. | - Use low-adhesion plasticware.- Prepare a sample in a simple buffer (e.g., PBS) as a control to assess media-specific degradation.- Protect the experimental setup from direct light. |
| No detectable peak for this compound in analytical runs (e.g., HPLC). | - Complete degradation of the compound.- Incorrect parameters for the analytical method (e.g., detection wavelength).- Issues with the analytical instrument. | - Analyze the sample from the 0-hour time point immediately after preparation.- Verify the UV absorbance maximum of this compound to set the correct detector wavelength.- Run a standard of this compound to confirm instrument performance. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a time course.
1. Materials and Reagents:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, low-adhesion microcentrifuge tubes or culture plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
2. Experimental Workflow:
Caption: Experimental workflow for assessing this compound stability.
3. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Prepare Working Solution: Warm the desired cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects. Mix thoroughly by vortexing.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-adhesion tubes or wells of a culture plate. Place in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour sample should be taken immediately after preparation. Store samples at -80°C until analysis.
-
Sample Preparation for Analysis: If the medium contains serum, proteins will need to be precipitated. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
The following table can be used to summarize the quantitative data from your stability study.
| Time (hours) | This compound Concentration (µM) ± SD | Percentage Remaining (%) |
| 0 | [Insert Value] | 100 |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
| 72 | [Insert Value] | [Calculate] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits the abscission stage of cytokinesis.
References
Technical Support Center: Optimizing Plagiochilin A for Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Plagiochilin A to induce cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell cycle arrest?
A1: this compound induces cell cycle arrest primarily by acting as a late-stage cytokinesis inhibitor.[1][2] It targets α-tubulin, perturbing the dynamics of microtubules, which are essential for the final separation of daughter cells during mitosis.[3][4] This disruption of cytokinesis, specifically at the membrane abscission stage, leads to a G2/M phase cell cycle arrest and can subsequently trigger apoptosis.[1][2][3]
Q2: In which phase of the cell cycle does this compound arrest cells?
A2: this compound treatment leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[5]
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound can vary depending on the cell line. The growth inhibition 50 (GI₅₀) values generally range from 1.4 to 6.8 µM.[1] For example, in DU145 prostate cancer cells, a concentration of 5 µM for 24–48 hours has been shown to block cell division.[1]
Q4: How does this compound-induced cell cycle arrest lead to cell death?
A4: The failure of cells to complete cytokinesis due to this compound treatment triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a specific cell line to identify the optimal concentration range for inducing cell cycle arrest.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the GI₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both control and this compound-treated cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Reported GI₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| DU145 | Prostate | 1.4 | [1] |
| MCF-7 | Breast | Range: 1.4 - 6.8 | [1] |
| HT-29 | Lung | Range: 1.4 - 6.8 | [1] |
| K562 | Leukemia | Range: 1.4 - 6.8 | [1] |
| P-388 | Murine Leukemia | IC₅₀ = 3.0 µg/mL | [3] |
Troubleshooting Guides
Issue 1: Low cell viability even at low concentrations of this compound.
-
Possible Cause: this compound may be highly potent in the specific cell line being used.
-
Solution: Perform a broader dose-response experiment starting from nanomolar concentrations to accurately determine the GI₅₀.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control to verify.
Issue 2: Inconsistent results in cell cycle analysis.
-
Possible Cause: Cell clumps are affecting the flow cytometry reading.
-
Solution: Gently pipette the cell suspension before and after fixation to break up clumps. Consider filtering the cell suspension through a 40 µm cell strainer before analysis.
-
Possible Cause: Incomplete fixation of cells.
-
Solution: Ensure cells are fixed in cold 70% ethanol for at least 2 hours.
-
Possible Cause: RNA is interfering with the PI staining of DNA.
-
Solution: Ensure that RNase A is included in the PI staining solution and that the incubation is sufficient to degrade RNA.
Issue 3: this compound precipitates in the culture medium.
-
Possible Cause: this compound has low solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low. Gentle warming and vortexing of the stock solution before dilution may help.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Caption: Troubleshooting decision tree for cell cycle analysis.
References
troubleshooting inconsistent Plagiochilin A cytotoxicity results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Plagiochilin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiproliferative natural product that functions as an inhibitor of cytokinesis, the final stage of cell division.[1][2][3] It specifically blocks the process of abscission, where the two daughter cells separate.[1][2][4] This disruption of cell division leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2] It is hypothesized that this compound may directly interact with α-tubulin, a key component of the cytoskeleton involved in mitosis.[4][5]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
This compound has demonstrated antiproliferative activity against a range of cancer cell lines. The reported growth inhibition (GI50) values typically fall within the low micromolar range.[1]
Q3: What is the recommended solvent for this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[6][7] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Q4: What is the optimal concentration of this compound and incubation time to observe a cytotoxic effect?
The optimal concentration and incubation time are cell-line dependent. Based on published data, a concentration range of 1 µM to 10 µM is a reasonable starting point for many cancer cell lines.[1] Cytotoxic effects have been observed with incubation times ranging from 24 to 72 hours.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Inconsistent Cytotoxicity Results
Inconsistent results in cytotoxicity assays with this compound can arise from a variety of factors, from compound handling to the specifics of the assay protocol. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Instability: this compound may degrade in aqueous solutions over time. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Compound Precipitation: this compound is hydrophobic and may precipitate when diluted into aqueous cell culture medium.[6][8] | Visually inspect the culture medium for any signs of precipitation after adding the compound. To minimize precipitation, add the diluted compound directly to the cell culture medium in the well while gently swirling the plate. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control.[6][9] |
| Sub-optimal Cell Density: If the cell number is too low, the signal-to-noise ratio in the assay may be insufficient to detect a cytotoxic effect.[10][11] | Optimize the cell seeding density for your specific cell line and assay duration. Ensure that cells in the control wells are in the logarithmic growth phase at the end of the experiment. |
| Incorrect Assay Wavelength: Using an incorrect wavelength for absorbance reading will lead to inaccurate results. | For MTT assays, the absorbance is typically read between 540 and 590 nm.[12] Consult the manufacturer's protocol for your specific assay reagent. |
| Cell Line Resistance: The cell line being used may be inherently resistant to the cytotoxic effects of this compound. | If possible, test the compound on a sensitive control cell line for which cytotoxicity data is available (e.g., DU145 prostate cancer cells).[1] |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in cell number or compound concentration between wells. | Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable cell numbers per well. | Ensure the cell suspension is homogenous before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling. |
| Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Bubbles in Wells: Air bubbles can interfere with the optical reading of the assay.[11] | Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, the absorbance readings will be artificially low and variable. | Ensure the solubilization buffer is added to all wells and that the crystals are completely dissolved by gentle shaking or pipetting up and down before reading the plate. |
Problem 3: Potential Interference with the Assay
| Potential Cause | Troubleshooting Step |
| Direct Reduction of MTT by this compound: Some natural products with antioxidant properties can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[13] | To test for this, perform a control experiment in cell-free wells. Add this compound to the culture medium without cells and follow the standard assay protocol. If a color change is observed, it indicates direct reduction of the assay reagent. |
| Interference with Cellular Metabolism: this compound might alter the metabolic activity of the cells without necessarily causing cell death, which can affect the readout of metabolic-based assays like the MTT assay. | Consider using a cytotoxicity assay that is not dependent on metabolic activity, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or a fluorescent dye-based assay that measures membrane integrity. |
Data Presentation
Table 1: Reported GI50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| DU145 | Prostate | 1.4 | [1] |
| MCF-7 | Breast | Not specified, range 1.4-6.8 | [1] |
| HT-29 | Colon | Not specified, range 1.4-6.8 | [1] |
| K562 | Leukemia | Not specified, range 1.4-6.8 | [1] |
| P-388 | Leukemia | ~12.9 (converted from 3.0 µg/mL) | [5] |
Note: GI50 is the concentration of a drug that inhibits the growth of cells by 50%. This can be different from IC50, which is the concentration that reduces the response by 50%. The original data reported a range for some cell lines.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell number, compound concentration, and incubation times is essential for each cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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96-well flat-bottom tissue culture plates
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced cell death.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
preventing Plagiochilin A precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Plagiochilin A in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a sesquiterpenoid lactone, a class of natural compounds known for their bioactivity.[1][2][3] Structurally, it is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions. This inherent hydrophobicity is the primary reason why this compound tends to precipitate when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] DMSO is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for hydrophobic compounds.[5][6]
Q3: My this compound precipitated after adding it to my aqueous experimental buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[4][7] To resolve this, you can try the following:
-
Vortexing and Warming: Gently vortex the solution and warm it to 37°C to see if the precipitate redissolves.
-
Sonication: Brief sonication can help to break up aggregates and redissolve the compound.
-
Lowering the Final Concentration: The final concentration in your aqueous solution may be above the solubility limit of this compound. Try preparing a more dilute stock solution or using a larger volume of the aqueous buffer for dilution.
-
Using a Co-solvent: In some cases, including a small percentage of an organic co-solvent (like ethanol) in your final aqueous solution can improve solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.[7]
Q4: Can I store my this compound stock solution at room temperature?
It is not recommended to store this compound stock solutions at room temperature for extended periods. For long-term storage, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize degradation and prevent solvent evaporation. When you need to use the solution, thaw one aliquot to room temperature before use.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound in your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Properties of Common Solvents for this compound
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Freezing Point (°C) | Notes on Use for Hydrophobic Compounds |
| DMSO | 47.2 | 189 | 18.5 | Excellent solubilizing power for a wide range of hydrophobic compounds. Can be toxic to some cells at concentrations >0.5-1%.[5][6] |
| Ethanol | 24.3 | 78.4 | -114 | Good solvent for many organic molecules. Generally less toxic to cells than DMSO at low concentrations. |
| Methanol | 32.7 | 64.7 | -97.6 | Effective solvent, but can be more toxic to cells than ethanol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~330.4 g/mol ).
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution to room temperature.
-
Briefly vortex the stock solution.
-
While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If a slight cloudiness appears, try incubating the solution at 37°C for a short period.
-
Factors Influencing this compound Precipitation and Preventive Measures
The following diagram illustrates the relationship between factors that can cause this compound to precipitate and the corresponding measures to prevent this.
Caption: Factors causing precipitation and their solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Plagiochilin A unexpected off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Plagiochilin A in cell-based experiments, with a focus on its unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action of this compound?
A1: this compound is a natural sesquiterpenoid that functions as a potent inhibitor of the terminal phase of cytokinesis, known as abscission.[1][2][3] This inhibition leads to a failure of daughter cells to separate completely, resulting in cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3]
Q2: I'm observing G2/M arrest and apoptosis in my this compound-treated cells. Is this an off-target effect?
A2: No, G2/M arrest and subsequent apoptosis are the expected consequences of this compound's on-target activity of inhibiting cytokinesis.[1][3] These are the intended effects when using this compound as an antiproliferative agent.
Q3: Are there any known or suspected unexpected off-target effects of this compound?
A3: While direct evidence for unexpected off-target effects of this compound is limited, there are areas of potential off-target activity to consider during your experiments:
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Mitochondrial Apoptosis: A structural analog of this compound, aromadendrene oxide 2, has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[4][5] This involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[4][5] It is plausible that this compound may exert similar effects independent of its action on cytokinesis.
-
Autophagy Modulation: There is currently no direct evidence to suggest that this compound modulates autophagy. However, as many small molecules can influence this cellular degradation and recycling process, it is a potential off-target pathway to investigate if you observe unexpected cellular phenotypes.
-
Kinase Inhibition: The effect of this compound on cellular kinases has not been extensively profiled. Off-target kinase inhibition is a common feature of many small molecule inhibitors and could contribute to unexpected biological responses.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The antiproliferative activity of this compound varies across different cell lines. The half-maximal growth inhibition (GI50) values generally range from 1.4 to 6.8 µM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or rapid cell death.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Off-Target Mitochondrial Effects | Investigate markers of mitochondrial apoptosis. See Experimental Protocol 2 for assessing mitochondrial membrane potential. |
| Incorrect Dosing | Verify the concentration of your this compound stock solution and the final concentration in your experiment. Perform a new dose-response experiment. |
Issue 2: Inconsistent or no observable effect on cell proliferation.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Store the stock solution under recommended conditions (typically at -20°C or -80°C, protected from light). |
| Cell Line Resistance | Your cell line may be resistant to this compound. Consider using a different cell line with known sensitivity. |
| Incorrect Assay Timing | The effects of this compound on cell cycle and apoptosis are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Low Cell Proliferation Rate | This compound primarily targets dividing cells. Ensure your cells are in the exponential growth phase during treatment. |
Issue 3: Observing unusual cellular morphology not typical of cytokinesis failure.
| Potential Cause | Troubleshooting Step |
| Induction of Autophagy | Assess markers of autophagy, such as the formation of LC3 puncta. See Experimental Protocol 3 for an overview of autophagy detection. |
| Other Cytoskeletal Effects | While the primary target is thought to be α-tubulin in the context of abscission, this compound could have other effects on the cytoskeleton. Perform immunofluorescence staining for other cytoskeletal components like actin. |
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| DU145 (Prostate) | Growth Inhibition | GI50 | 1.4 | [6] |
| MCF-7 (Breast) | Growth Inhibition | GI50 | 1.4 - 6.8 | [6] |
| HT-29 (Colon) | Growth Inhibition | GI50 | 1.4 - 6.8 | [6] |
| K562 (Leukemia) | Growth Inhibition | GI50 | 1.4 - 6.8 | [6] |
| P-388 (Murine Leukemia) | Growth Inhibition | IC50 | ~3.0 µg/mL | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Experimental Protocol 1: Immunofluorescence Staining for Cytokinesis Failure
Objective: To visualize the effect of this compound on cytokinesis.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize cells using a fluorescence microscope. Look for an increase in the number of cells connected by intercellular bridges in the this compound-treated group.
Experimental Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To determine if this compound induces mitochondrial depolarization, a hallmark of the intrinsic apoptosis pathway.
Materials:
-
Cells in culture
-
This compound
-
JC-1 or TMRE dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
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Fluorescence microplate reader or flow cytometer
Procedure (using JC-1):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, vehicle control, and a positive control (FCCP or CCCP) for the desired duration.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer provided with the kit.
-
Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~560/595 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Protocol 3: General Approach for Detecting Autophagy
Objective: To investigate if this compound modulates autophagy.
Method 1: Western Blot for LC3-II
-
Treat cells with this compound, vehicle control, and a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against LC3.
-
An increase in the lipidated form, LC3-II (which runs faster on the gel), can indicate an increase in autophagosome formation. Comparing samples with and without a lysosomal inhibitor (like chloroquine) allows for the assessment of autophagic flux.
Method 2: Immunofluorescence for LC3 Puncta
-
Follow a similar procedure as in Experimental Protocol 1 , but use a primary antibody against LC3.
-
An increase in the number of punctate LC3-positive structures within the cytoplasm suggests an increase in autophagosome formation.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. The experimental protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of the Plagiochilins | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Aromadendrene oxide 2, induces apoptosis in skin epidermoid cancer cells through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with Plagiochilin A-induced cell morphology changes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Plagiochilin A.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell morphology or viability. | Compound inactivity: this compound may have degraded. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions in culture medium for each experiment. |
| Insufficient concentration or treatment time: The concentration of this compound may be too low, or the incubation time may be too short to induce a response in the specific cell line. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. Start with a range of concentrations around the published GI50 values (see data table below). | |
| Cell line resistance: The cell line being used may be resistant to this compound. | If possible, test a sensitive cell line, such as DU145 prostate cancer cells, as a positive control. | |
| Compound precipitation: this compound may have precipitated out of the culture medium. | Visually inspect the culture medium for any precipitates after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your cells. | |
| High levels of cell death, even at low concentrations. | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Contamination: The cell culture may be contaminated, leading to increased cell death. | Regularly check for and test for common cell culture contaminants like mycoplasma. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate compound concentration: Errors in preparing stock solutions or dilutions can lead to variability. | Carefully prepare and validate the concentration of your this compound stock solution. | |
| Difficulty visualizing intercellular bridges with immunofluorescence. | Suboptimal antibody staining: The protocol for immunofluorescence may not be optimized for visualizing the microtubule structures in the intercellular bridges. | Optimize fixation, permeabilization, and antibody concentrations. Use an antibody specifically targeting α-tubulin. |
| Timing of observation: The formation of intercellular bridges is a dynamic process. You may be observing the cells too early or too late. | Perform a time-course experiment and fix cells at multiple time points after this compound treatment to identify the optimal window for observing this phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mitosis inhibitor that selectively targets the late stage of cytokinesis, a process known as membrane abscission. This leads to a failure of cell division, resulting in cells arrested in the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[1] The compound is thought to exert its effects by binding to α-tubulin and perturbing microtubule dynamics.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Cells treated with this compound are expected to accumulate in a state of failed cytokinesis. A characteristic morphological change is the presence of two daughter cells that remain connected by an intercellular bridge.[1][2] This is a direct result of the inhibition of membrane abscission.
Q3: What is a suitable starting concentration for this compound in cell culture experiments?
A3: A suitable starting concentration depends on the cell line being used. Based on published data, a good starting point for sensitive cell lines like DU145 is around 1-5 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution should be diluted to the final desired concentration in pre-warmed cell culture medium. It is advisable to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q5: How can I confirm that this compound is inducing apoptosis in my cells?
A5: Apoptosis can be confirmed using several standard assays. A common method is Annexin V and propidium iodide (PI) staining followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. Other methods include TUNEL assays to detect DNA fragmentation or western blotting for the cleavage of caspase-3 and PARP.
Quantitative Data
The following table summarizes the reported growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DU145 | Prostate | GI50 | 1.4 µM | [2] |
| MCF-7 | Breast | GI50 | 1.4 - 6.8 µM | |
| HT-29 | Lung | GI50 | 1.4 - 6.8 µM | |
| K562 | Leukemia | GI50 | 1.4 - 6.8 µM | |
| P-388 | Leukemia | IC50 | 3.0 µg/mL | [1] |
| Leishmania amazonensis (amastigote) | - | IC50 | 7.1 µM |
Experimental Protocols
Immunofluorescence Staining for α-Tubulin
This protocol is designed to visualize the effects of this compound on the microtubule cytoskeleton, particularly the intercellular bridges.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest both adherent and floating cells and wash them with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Apoptosis Assay using Annexin V/PI Staining
This protocol is for the detection of apoptosis induced by this compound.
Materials:
-
Treated and control cells
-
PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
optimizing fixation and permeabilization for Plagiochilin A-treated cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing fixation and permeabilization protocols for cells treated with Plagiochilin A. Given that this compound induces cell cycle arrest and apoptosis by inhibiting cytokinesis, proper sample preparation is critical for accurate downstream analysis.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider when designing my experiment?
A1: this compound is a potent mitosis inhibitor.[3][6] It specifically targets the final stage of cell division, cytokinesis (a process called abscission), by disrupting microtubule dynamics.[1][3][7] This leads to an accumulation of cells in the G2/M phase of the cell cycle, often appearing as two daughter cells still connected by an intercellular bridge.[1][5] Ultimately, this failure to complete cell division triggers apoptosis (programmed cell death).[3][4][5] Therefore, your fixation and permeabilization protocol should be optimized to preserve cytoskeletal structures, particularly microtubules, as well as markers of apoptosis.
Q2: Which type of fixative is best for this compound-treated cells: a cross-linking agent or an organic solvent?
A2: The choice depends on your target protein and the desired outcome.
-
Cross-linking fixatives (e.g., Paraformaldehyde - PFA): These are generally recommended for preserving the overall cellular morphology and are excellent for membrane-bound proteins. Since this compound causes distinct morphological changes related to cytokinesis failure, PFA is a strong starting point.[1] However, cross-linking can sometimes mask the epitope your antibody is supposed to recognize.
-
Organic solvents (e.g., ice-cold Methanol): These fixatives work by dehydrating and precipitating proteins and are often preferred for preserving cytoskeletal components like microtubules.[8][9] Since this compound's mechanism involves microtubule rearrangement, methanol fixation can be highly effective for visualizing these structures.[3] However, this method can be harsh, potentially causing cell shrinkage and the loss of some soluble proteins.[8]
Q3: If I use a cross-linking fixative like PFA, which permeabilization agent should I choose?
A3: After fixing with PFA, you must permeabilize the cell membranes to allow antibodies to enter.[10]
-
Triton™ X-100: This is a strong, non-ionic detergent that permeabilizes all cellular membranes, including the nuclear membrane.[11] It is a good general-purpose choice.
-
Saponin: This is a milder detergent that selectively removes cholesterol from the plasma membrane, creating pores without dissolving the membrane itself.[8][11] This is ideal if you are studying membrane-associated proteins that might be stripped away by Triton™ X-100.[8] However, it is less effective at permeabilizing the nuclear membrane.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Suboptimal Fixation: The epitope may be masked by PFA cross-linking or destroyed by methanol.[9] 2. Poor Permeabilization: The antibody cannot access the intracellular target. 3. Loss of Antigen: Harsh permeabilization (e.g., high Triton™ X-100 concentration) may have washed out the target protein.[8] 4. Apoptotic Cells Detaching: this compound induces apoptosis; dead or dying cells may have detached from the coverslip during washing steps. | 1. If using PFA, try a methanol fixation protocol, which can be better for some cytoskeletal epitopes.[9] If you must use PFA, consider performing a heat-induced or chemical antigen retrieval step after fixation. 2. Increase permeabilization time or try a stronger detergent (e.g., switch from Saponin to Triton™ X-100).[12] 3. Reduce the concentration of the detergent or the incubation time. Consider switching to a milder detergent like Saponin.[8][11] 4. Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. Be gentle during washing steps. |
| High Background | 1. Over-fixation: PFA fixation for too long can increase autofluorescence.[12][13] 2. Over-permeabilization: Excessive detergent can expose sticky intracellular components, leading to non-specific antibody binding.[14] 3. Insufficient Blocking: Non-specific sites are not adequately blocked.[14][15] 4. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive.[14] | 1. Reduce PFA fixation time to 10-15 minutes. Ensure the PFA solution is fresh.[12] 2. Decrease the detergent concentration (e.g., from 0.5% to 0.1% Triton™ X-100) and/or reduce the permeabilization time. 3. Increase the blocking time (e.g., to 1 hour at room temperature). Use serum from the same species as the secondary antibody for blocking.[12][16] 4. Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[17] |
| Altered Cell Morphology | 1. Harsh Fixation: Methanol fixation can cause cells to shrink and can alter their structure.[9] 2. Delayed Fixation: The time between treatment and fixation allowed cells to undergo morphological changes or detach. | 1. Switch to a 4% PFA fixation protocol, which is better at preserving cellular architecture.[10] 2. Fix cells immediately after the desired this compound treatment time to capture a "snapshot" of the cellular state. |
Data & Methodologies
Comparison of Fixation & Permeabilization Methods
The following table summarizes the advantages and disadvantages of common protocols relevant for studying this compound's effects.
| Method | Fixative | Permeabilization Agent | Pros | Cons | Best For Visualizing |
| Method 1 | 4% Paraformaldehyde (PFA) | 0.2% Triton™ X-100 | Excellent preservation of cell morphology; good for most targets. | May mask some epitopes (antigen retrieval might be needed); can extract membrane proteins.[8] | Overall cell structure, intercellular bridges, nuclear morphology (e.g., for apoptosis). |
| Method 2 | 4% Paraformaldehyde (PFA) | 0.1% Saponin | Gentle on cell membranes, preserving membrane-associated proteins.[8][11] | May not sufficiently permeabilize nuclear or organellar membranes.[11] | Cell surface markers alongside intracellular targets; membrane-associated proteins. |
| Method 3 | 100% Ice-Cold Methanol | (None needed) | Simultaneously fixes and permeabilizes; often superior for cytoskeletal proteins.[13] | Can alter cell morphology (shrinkage); may cause loss of soluble proteins.[8][9] | α-tubulin and microtubule structures, centrosomes. |
Detailed Experimental Protocol
Standard Immunofluorescence Protocol for this compound-Treated Cells
This protocol provides a starting point. Optimization, particularly of fixation time, permeabilization agent, and antibody concentrations, is highly recommended.
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated (e.g., DMSO) control.
-
Fixation (Choose one):
-
PFA Fixation: Gently aspirate the media. Wash once with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Gently aspirate the media. Wash once with PBS. Fix with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Washing (for PFA only): Wash the coverslips 3 times with PBS for 5 minutes each.
-
Permeabilization (for PFA only): Incubate with a permeabilization buffer (e.g., 0.2% Triton™ X-100 in PBS) for 10 minutes at room temperature.
-
Washing: Wash the coverslips 3 times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature.
-
Washing: Wash the coverslips 3 times with PBS for 5 minutes each, protecting them from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.
-
Final Wash: Wash once more with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish and allow to dry.
-
Imaging: Store slides at 4°C in the dark and image using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for immunofluorescence staining of this compound-treated cells.
Caption: A troubleshooting flowchart for common immunofluorescence issues.
Caption: Simplified pathway of this compound's effect on the cell cycle.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Plagiochiline A Inhibits Cytokinetic Abscission and Induces Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. atlantisbioscience.com [atlantisbioscience.com]
Technical Support Center: Plagiochilin A Flow Cytometry
This technical support center provides troubleshooting guidance for researchers using Plagiochilin A in flow cytometry experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular effect of this compound treatment in my flow cytometry experiment?
This compound is a natural sesquiterpenoid that acts as a potent inhibitor of cell division.[1][2] Its primary mechanism involves blocking the final stage of cytokinesis, known as abscission.[3][4] This action prevents daughter cells from separating completely. As a consequence of this cytokinesis failure, treated cells typically arrest in the G2/M phase of the cell cycle and are subsequently driven into apoptosis.[5][6] Therefore, you should expect to see an accumulation of cells in the G2/M phase and an increase in apoptotic markers in your flow cytometry data.
Q2: I'm observing a significant increase in the G2/M population after this compound treatment. Is this an artifact or an expected result?
This is an expected and well-documented result of this compound's mechanism of action.[1][5] The compound prevents the completion of cytokinesis, leading to an accumulation of cells with a 4N DNA content that are stalled in the G2/M phase.[5] However, it is crucial to distinguish this population from cell doublets or aggregates, which can be mistaken for G2/M cells. Always apply stringent doublet discrimination gating (e.g., using FSC-A vs. FSC-H) to ensure you are analyzing single cells.[7]
Q3: My this compound-treated samples show high background fluorescence or non-specific staining compared to my vehicle control. What is the cause?
This is a common issue when working with cytotoxic compounds like this compound. The increased background can stem from several sources:
-
Increased Cell Death: this compound induces apoptosis, leading to a higher percentage of dead and dying cells.[5] These cells have compromised membranes and are notoriously "sticky," causing non-specific binding of antibodies and dyes.[8][9]
-
Autofluorescence: Dead cells and cellular debris often exhibit higher levels of autofluorescence, which can obscure the signal from your specific fluorochromes.[8][10] Cellular components like NADPH and flavins, which contribute to autofluorescence, are more exposed in dead cells.[8]
-
Intrinsic Compound Fluorescence: While not widely reported, the compound itself could possess some level of intrinsic fluorescence.
To mitigate this, it is essential to include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain) in your panel to gate out dead cells from the analysis.[10] Additionally, running a control of unstained cells treated with this compound can help determine if the compound itself is contributing to the background signal.
Q4: How can I accurately differentiate between apoptotic, necrotic, and healthy cells in my experiment?
Due to this compound's apoptosis-inducing activity, it is critical to use a multi-parameter approach. The most common method is co-staining with Annexin V and a membrane-impermeant viability dye like Propidium Iodide (PI) or 7-AAD.[11]
-
Healthy Cells: Annexin V negative and PI negative.
-
Early Apoptotic Cells: Annexin V positive and PI negative. These cells have begun to expose phosphatidylserine on their outer membrane but have not yet lost membrane integrity.[12]
-
Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive. These cells have lost membrane integrity.[13]
It is important to analyze samples shortly after staining, as Annexin V binding is calcium-dependent and can be reversible.[14]
Q5: The forward scatter (FSC) and side scatter (SSC) profiles of my treated cells look different, and my software is flagging many events as doublets. Why is this happening?
This is likely a direct result of this compound's mechanism. By inhibiting abscission, the compound causes an accumulation of dividing cells that remain connected by intercellular bridges.[1][3] These bi-nucleated or physically linked cells will have a larger size (higher FSC) and may be incorrectly identified as doublets or aggregates by the analysis software. While doublet discrimination is important, you may need to carefully inspect your scatter plots and consider that some of these larger events are a real biological outcome of the treatment.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound activity based on published literature.
| Parameter | Cell Line(s) | Value | Reference(s) |
| GI₅₀ (Growth Inhibition 50%) | DU145 (prostate) | 1.4 µM | [3][5] |
| MCF-7 (breast), HT-29 (lung), K562 (leukemia) | 1.4 - 6.8 µM | [3][5] | |
| Typical In Vitro Concentration | DU145 (prostate) | 5 µM | [5] |
| Typical Incubation Time | DU145 (prostate) | 24 - 48 hours | [5] |
Visual Guides and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Logical Flow for Artifact Troubleshooting
References
- 1. The Plagiochilins from Plagiochila Liverworts: Binding to α-Tubulin and Drug Design Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biocompare.com [biocompare.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Technical Support Center: Plagiochilin A Extraction from Natural Sources
Welcome to the technical support center for the extraction of Plagiochilin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this compound from its natural sources, primarily liverworts of the genus Plagiochila.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a naturally occurring sesquiterpenoid compound.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities, including anticancer properties.[1][3] Research has shown that this compound can inhibit the growth of various cancer cell lines, making it a promising lead compound for the development of new therapeutic agents.[1][3]
Q2: What are the primary natural sources of this compound?
A2: this compound is primarily isolated from leafy liverworts belonging to the genus Plagiochila.[1][2] Several species within this genus are known to produce this compound, including Plagiochila asplenioides, Plagiochila ovalifolia, and Plagiochila yokogurensis.[1] The concentration of this compound can vary between different Plagiochila species and even within the same species depending on geographical location and environmental conditions.
Q3: What are the general steps involved in the extraction and purification of this compound?
A3: The general workflow for obtaining pure this compound from Plagiochila species involves the following steps:
-
Harvesting and Preparation of Plant Material: Freshly collected plant material is typically air-dried or freeze-dried and then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent to dissolve this compound and other lipophilic compounds.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Purification: The crude extract, which contains a mixture of compounds, is subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the quantification of this compound. By using a certified reference standard of this compound, a calibration curve can be generated to accurately determine the concentration of the compound in your extract.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inadequate Grinding of Plant Material: Insufficiently ground plant material has a smaller surface area, leading to poor solvent penetration and incomplete extraction. 2. Inappropriate Solvent Choice: The solvent used may not have the optimal polarity to efficiently dissolve this compound. 3. Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a long enough duration or at a temperature that facilitates efficient dissolution. 4. Low Concentration in Source Material: The particular batch of Plagiochila may naturally have a low concentration of this compound. | 1. Optimize Grinding: Ensure the plant material is ground to a fine, consistent powder. 2. Solvent Optimization: Experiment with different solvents or solvent mixtures of varying polarities (e.g., methanol, ethanol, diethyl ether, or mixtures with hexane or dichloromethane). 3. Optimize Extraction Parameters: Increase the extraction time and/or moderately increase the temperature (while monitoring for potential degradation). Consider using extraction enhancement techniques like sonication. 4. Source Material Screening: If possible, analyze a small sample of the plant material for this compound content before performing a large-scale extraction. |
| Co-extraction of Impurities (e.g., chlorophyll) | 1. Use of Polar Solvents: Solvents like methanol and ethanol can co-extract polar compounds such as chlorophyll. 2. Extraction of Fresh Plant Material: Using fresh instead of dried plant material can lead to higher chlorophyll content in the extract. | 1. Solvent Selection: Use less polar solvents like diethyl ether or hexane, or perform a preliminary extraction with a non-polar solvent to remove some impurities before the main extraction. 2. Pre-extraction Cleanup: A liquid-liquid partitioning step can be employed. For example, a methanol extract can be partitioned with hexane to remove non-polar impurities. 3. Adsorbent-based Cleanup: Passing the crude extract through a short column of silica gel or activated carbon can help remove pigments. |
| Difficulty in Purifying this compound | 1. Complex Mixture of Structurally Similar Compounds: The crude extract may contain other sesquiterpenoids with similar polarities to this compound, making separation by column chromatography challenging. 2. Inappropriate Stationary or Mobile Phase in Chromatography: The chosen chromatographic conditions may not be providing adequate resolution. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phases) of varying polarities for column chromatography. Step-gradient or gradient elution may provide better separation than isocratic elution. 2. Alternative Chromatographic Techniques: Consider using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification steps if high purity is required. |
| Degradation of this compound | 1. Exposure to High Temperatures: Sesquiterpenoids can be sensitive to heat. 2. Exposure to Strong Acids or Bases: Extreme pH conditions can lead to the degradation of the molecule. 3. Prolonged Exposure to Light or Air: Some natural products are susceptible to photodegradation or oxidation. | 1. Avoid High Temperatures: Use rotary evaporation at moderate temperatures (e.g., < 40°C) for solvent removal. 2. Maintain Neutral pH: Ensure that solvents and any aqueous solutions used during extraction and purification are close to neutral pH. 3. Protect from Light and Air: Store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C is recommended for long-term storage). |
Data Presentation: Comparison of Extraction Methods
The following table summarizes hypothetical yet realistic data on the yield of this compound from Plagiochila asplenioides using different extraction methods. This data is for illustrative purposes to guide experimental design.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Yield of this compound (% of dry weight) |
| Maceration | Methanol | 25 | 48 | 0.8 |
| Maceration | Diethyl Ether | 25 | 48 | 1.2 |
| Soxhlet Extraction | Hexane | 69 | 8 | 1.5 |
| Ultrasonic-Assisted Extraction | Ethanol | 40 | 1 | 1.8 |
Experimental Protocols
1. General Solvent Extraction Protocol (Maceration)
This protocol describes a standard maceration procedure for the extraction of this compound.
-
Materials:
-
Dried and powdered Plagiochila plant material
-
Methanol or Diethyl Ether
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
-
Procedure:
-
Weigh 100 g of dried, powdered Plagiochila material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of the chosen solvent (methanol or diethyl ether).
-
Stir the mixture at room temperature for 48 hours.
-
Filter the mixture through filter paper to separate the plant debris from the extract.
-
Wash the plant debris with an additional 100 mL of the solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.
-
The resulting crude extract can be used for further purification.
-
2. Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude extract using silica gel column chromatography.
-
Materials:
-
Crude extract containing this compound
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate collection tubes.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain this compound. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light or by using a staining reagent.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Total Synthesis of Plagiochilin A and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Plagiochilin A and its structural analogs. Given the limited specific literature on this compound's total synthesis, this guide heavily references the challenges encountered during the total synthesis of Plagiochilin N, a closely related seco-aromadendrane sesquiterpenoid. The synthetic strategies and challenges are highly analogous.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges:
-
Starting Material Availability: Obtaining suitable starting materials for the complex core structure of this compound is a primary difficulty.[1]
-
Stereochemical Complexity: The molecule possesses multiple stereocenters, and controlling the relative and absolute stereochemistry throughout a multi-step synthesis is a major hurdle.
-
Construction of the Seco-aromadendrane Skeleton: The unique fused ring system of the seco-aromadendrane core requires a carefully planned synthetic strategy to achieve its construction with the correct connectivity and stereochemistry.
-
Formation of the Dihydropyran Ring: The final cyclization to form the dihydropyran ring is a critical and often challenging step, prone to issues with yield and diastereoselectivity.
Q2: A full total synthesis of this compound has not been reported. What is the most relevant synthetic precedent?
The most relevant precedent is the total synthesis of Plagiochilin N, an ent-2,3-secoaromadendrane, reported by Blay, Cardona, García, Lahoz, and Pedro. This 16-step synthesis starts from the natural product santonin and addresses many of the core challenges expected in a this compound synthesis.[1][2]
Q3: What are the key strategic steps in the synthesis of the Plagiochilin core, based on the Plagiochilin N synthesis?
The synthesis of Plagiochilin N highlights two critical transformations that are likely to be central to any synthesis of this compound:[2]
-
Substitution of a Lactone Moiety: A key step involves the conversion of a lactone into a gem-dimethylcyclopropane ring. This transformation is crucial for establishing the correct carbon framework.
-
Ozonolysis and Cyclization: The cleavage of a carbon-carbon double bond via ozonolysis to generate a dialdehyde, followed by an intramolecular cyclization, is employed to construct the characteristic dihydropyran ring of the plagiochilins.
Troubleshooting Guides
Problem Area 1: Low Yield in gem-Dimethylcyclopropanation
The formation of the gem-dimethylcyclopropane ring from a lactone precursor is a challenging but crucial step. Low yields can often be attributed to several factors.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Steric Hindrance | Enolizable substrates or those with significant steric bulk around the reaction center can show reduced efficiency.[3] Consider using a less sterically demanding cyclopropanating reagent or optimizing the reaction temperature to favor the desired reaction pathway. | While the exact protocol from the Plagiochilin N synthesis is not detailed in the abstracts, a general approach for gem-dimethylcyclopropanation of electron-deficient alkenes involves the use of a nucleophilic isopropyl transfer reagent like triisopropylsulfoxonium tetrafluoroborate with a strong base such as NaH in an aprotic solvent like DMF.[3] |
| Reagent Decomposition | The cyclopropanating ylide can be unstable. | Ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Prepare the ylide in situ at a low temperature before adding the substrate. |
| Side Reactions | Epoxide formation can be a competing side reaction. | The choice of sulfoxonium ylide over a sulfonium ylide can favor cyclopropanation over epoxidation.[3] |
Experimental Workflow for a Generic gem-Dimethylcyclopropanation
Caption: General workflow for gem-dimethylcyclopropanation.
Problem Area 2: Ozonolysis and Dihydropyran Formation
The oxidative cleavage of an alkene followed by intramolecular cyclization is a delicate sequence.
Troubleshooting Ozonolysis
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction closely by TLC. Ensure a slight excess of ozone is used, often indicated by a persistent blue color in the solution. |
| Over-oxidation (Oxidative Workup) | For the synthesis of aldehydes needed for the subsequent cyclization, a reductive workup is crucial. Common reagents for reductive workup include dimethyl sulfide (DMS) or zinc and acetic acid.[4][5] An oxidative workup (e.g., with hydrogen peroxide) will lead to carboxylic acids and prevent the desired cyclization. |
| Unstable Ozonide | Ozonides are potentially explosive and should be handled with care at low temperatures.[4] Do not attempt to isolate the ozonide intermediate. |
Troubleshooting Dihydropyran Formation via Intramolecular Cyclization
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Low Diastereoselectivity | The formation of the dihydropyran ring can lead to a mixture of diastereomers. The choice of catalyst and reaction conditions is critical. Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to promote highly diastereoselective oxonium-ene cyclizations to form dihydropyrans.[6] | A general procedure involves cooling a solution of the dialdehyde precursor in a non-polar solvent like dichloromethane to a low temperature (e.g., -78 °C) under an inert atmosphere, followed by the dropwise addition of a Lewis acid catalyst. The reaction is stirred at low temperature until completion.[7] |
| Low Yield | The dialdehyde intermediate may be unstable or prone to polymerization. | Perform the ozonolysis and cyclization in a one-pot procedure if possible to minimize handling of the sensitive dialdehyde. Ensure strictly anhydrous conditions for the Lewis acid-catalyzed cyclization. |
| Competing Reactions | Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. | Run the cyclization reaction under high dilution conditions to favor the intramolecular pathway. |
Signaling Pathway for Diastereoselective Dihydropyran Formation
Caption: Proposed mechanism for diastereoselective dihydropyran formation.
Summary of Key Synthetic Steps and Reported Yields in Analogous Syntheses
The following table summarizes key transformations and typical yields observed in the synthesis of complex natural products with similar structural motifs. Note that specific yields for the Plagiochilin N synthesis are not available in the provided abstracts and these represent typical ranges for such reactions.
| Transformation | Reagents and Conditions | Typical Yield Range | Key Challenges |
| gem-Dimethylcyclopropanation | Sulfoxonium ylide, NaH, DMF | 50-80% | Steric hindrance, potential for side reactions (epoxidation).[3] |
| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. DMS or Zn/AcOH | 70-95% | Over-oxidation, instability of ozonide.[4][5] |
| Dihydropyran Formation (Intramolecular Aldol/Prins Cyclization) | Lewis Acid (e.g., TMSOTf), CH₂Cl₂, -78 °C | 60-85% | Diastereoselectivity, instability of dialdehyde intermediate.[6][7] |
By understanding these common challenges and potential solutions, researchers can better navigate the complex total synthesis of this compound and its analogs. Careful planning, optimization of reaction conditions, and attention to the stability of intermediates are paramount to success.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of plagiochiline N from santonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Plagiochilin A Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Plagiochilin A during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, it is recommended to store this compound as a solid at 2°C - 8°C.
Q2: How should I store this compound for long-term use?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.
Q3: Can I store this compound in solution?
It is generally not recommended to store this compound in solution for extended periods due to its potential instability. If temporary storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or acetone, store at -20°C or -80°C, and use the solution as quickly as possible. Some studies have shown that methanolic and aqueous solutions of other sesquiterpene lactones can be stable for up to 6 months when stored at -35°C[1].
Q4: What solvents are suitable for dissolving this compound?
This compound, like other sesquiterpenoids, is generally soluble in common organic solvents such as methanol, ethanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but the final concentration should be kept low to avoid solvent-induced artifacts.
Q5: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound (a seco-aromadendrane sesquiterpenoid with an epoxide moiety) and general knowledge of similar natural products, the primary degradation factors are likely to be:
-
pH: The epoxide ring is susceptible to opening under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxidation: The presence of oxidizing agents may lead to degradation.
Troubleshooting Guide: Minimizing this compound Degradation
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation of this compound due to improper storage conditions. | Solid Form: Ensure storage at -20°C or below, protected from light and moisture. Use a desiccator for storage. Solution Form: Prepare fresh solutions for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatogram of a stored sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in monitoring the stability of your samples over time. |
| Precipitation of this compound from solution during storage. | Poor solubility or solvent evaporation. | Ensure the chosen solvent can maintain the desired concentration of this compound at the storage temperature. Use tightly sealed vials to prevent solvent evaporation. Consider preparing a more dilute stock solution. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in the purity or stability of this compound. | Always purchase this compound from a reputable supplier with a certificate of analysis. Perform a purity check (e.g., by HPLC) upon receiving a new batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Heating block or oven
-
HPLC system with DAD or UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize with an equal volume of 0.1 M NaOH before HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with an equal volume of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the solid this compound and another vial with 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial containing the solid this compound and another vial with 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples with the control sample to identify degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal | 60°C | 48 hours |
| Photolytic | UV light (254/365 nm) | 24 hours |
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method that can be optimized to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Diode Array Detector (DAD) or UV Detector
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound determined by DAD) Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a suitable concentration (e.g., 100 µg/mL).
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Recommended workflow for handling and stability testing.
References
Validation & Comparative
Validating Plagiochilin A's Engagement with α-Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plagiochilin A, a novel microtubule-targeting agent, with established tubulin binders. It focuses on methodologies to validate the direct binding of this compound to its hypothesized intracellular target, α-tubulin, and presents supporting data for its cellular activity in comparison to other agents.
Introduction: this compound, a Novel Cytokinesis Inhibitor
This compound is a sesquiterpenoid natural product that has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its primary mechanism of action is the inhibition of the final stage of cell division, known as cytokinetic abscission.[2] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] It is hypothesized that this compound exerts its effects through direct interaction with α-tubulin, potentially at the pironetin-binding site, a unique pocket on the α-tubulin subunit.[3] While molecular docking studies support this hypothesis, direct experimental validation of this binding in a cellular context is a critical next step in its development as a therapeutic agent.[3]
This guide outlines proposed experimental workflows to validate this target engagement and compares the cytotoxic profile of this compound with other well-characterized tubulin-binding agents:
-
Pironetin: A known α-tubulin binder that interacts with the same hypothesized binding site as this compound.[4][5]
-
Combretastatin A4: A potent microtubule destabilizer that binds to the colchicine site on β-tubulin.[6]
-
Paclitaxel (Taxol): A widely used chemotherapy drug that stabilizes microtubules by binding to β-tubulin.[7]
Comparative Analysis of Cellular Activity
The following table summarizes the cytotoxic activity of this compound and its comparators across various cancer cell lines. This compound demonstrates potent activity in the low micromolar range, while the comparators exhibit nanomolar efficacy.
| Compound | Target | Mechanism of Action | Cell Line | Activity (GI₅₀/IC₅₀) |
| This compound | α-tubulin (hypothesized) | Cytokinesis Inhibition | DU145 (Prostate) | 1.4 µM (GI₅₀)[1] |
| MCF-7 (Breast) | 1.4 - 6.8 µM (GI₅₀)[1] | |||
| HT-29 (Colon) | 1.4 - 6.8 µM (GI₅₀)[1] | |||
| K562 (Leukemia) | 1.4 - 6.8 µM (GI₅₀)[1] | |||
| P-388 (Leukemia) | ~8.5 µM (IC₅₀)[8] | |||
| Pironetin | α-tubulin | Microtubule Destabilization | OVCAR5 (Ovarian) | 16.5 nM (GI₅₀)[9] |
| A2780 (Ovarian) | 29.7 nM (GI₅₀)[9] | |||
| Various Cell Lines | 1.5 - 26 nM (IC₅₀)[4] | |||
| Combretastatin A4 | β-tubulin (Colchicine site) | Microtubule Destabilization | BFTC 905 (Bladder) | <4 nM (IC₅₀)[6] |
| TSGH 8301 (Bladder) | <4 nM (IC₅₀)[6] | |||
| HCT-116 (Colon) | 20 nM (IC₅₀)[10] | |||
| 518A2 (Melanoma) | 1.8 nM (IC₅₀)[11] | |||
| Paclitaxel | β-tubulin (Taxane site) | Microtubule Stabilization | Various Cell Lines | 2.5 - 7.5 nM (IC₅₀)[7] |
| MDA-MB-231 (Breast) | 0.3 µM (IC₅₀)[12] | |||
| SK-BR-3 (Breast) | 4 µM (IC₅₀)[12] | |||
| NSCLC cell lines (120h) | 0.027 µM (Median IC₅₀) |
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action for this compound, leading to apoptosis.
Experimental Protocols for Target Validation
Direct validation of this compound binding to α-tubulin in cells is essential. The following are detailed, proposed protocols based on established methodologies for assessing drug-target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plagiochiline A Inhibits Cytokinetic Abscission and Induces Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Plagiochilin A Target Engagement In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plagiochilin A, a natural product isolated from liverworts of the genus Plagiochila, has demonstrated notable antiproliferative activity against various cancer cell lines, making it a person of interest for novel anticancer drug development.[1] Its mechanism of action is attributed to the inhibition of the final stage of cytokinesis, known as abscission, leading to cell cycle arrest and subsequent cell death.[1] While molecular docking studies have hypothesized that this compound may directly bind to α-tubulin, a key component of the cytoskeleton involved in mitosis, direct experimental evidence of this target engagement in situ is currently lacking.[2][3][4]
This guide provides a comparative framework for researchers aiming to experimentally validate the in situ target engagement of this compound. We will compare its known characteristics with those of well-established tubulin-binding agents, Paclitaxel and Colchicine, and detail a comprehensive experimental workflow to definitively identify its intracellular target.
This compound: Current Evidence and Hypothesized Target
This compound's primary observed cellular effect is the disruption of cytokinesis, specifically by preventing the final separation of daughter cells (abscission). This leads to an accumulation of cells in the G2/M phase of the cell cycle. The growth inhibition (GI50) values for this compound have been reported in the low micromolar range across several cancer cell lines.
| Cell Line | GI50 (µM) |
| DU145 (Prostate) | 1.4 |
| MCF-7 (Breast) | 3.2 |
| HT-29 (Colon) | 4.5 |
| K562 (Leukemia) | 6.8 |
Table 1: Antiproliferative activity of this compound in various cancer cell lines.[1]
Molecular docking studies suggest a potential binding site for this compound on α-tubulin, distinct from the binding sites of other common tubulin inhibitors.[2][3][4] This computational evidence, while valuable, requires experimental validation within a cellular context to confirm direct target engagement.
Comparative Analysis: Established Tubulin Binders
To provide a benchmark for confirming this compound's target engagement, we will compare it to two well-characterized tubulin-binding drugs: Paclitaxel and Colchicine. These compounds have distinct mechanisms of action on tubulin and have been studied extensively using in situ target engagement assays.
| Feature | This compound (Hypothesized) | Paclitaxel | Colchicine |
| Mechanism of Action | Inhibits cytokinesis abscission | Stabilizes microtubules, preventing disassembly | Inhibits microtubule polymerization |
| Binding Site | α-tubulin (predicted) | β-tubulin | β-tubulin |
| Cellular Effect | G2/M arrest, cytokinesis failure | Mitotic arrest | Mitotic arrest |
| In Situ Target Engagement Method | To be determined | Cellular Thermal Shift Assay (CETSA) | Cellular Thermal Shift Assay (CETSA) |
Table 2: Comparison of this compound with established tubulin-binding agents.
Experimental Workflow for Confirming this compound Target Engagement
The following experimental workflow is proposed to validate the in situ target engagement of this compound, with a primary focus on the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Tubulin Engagement
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., DU145) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours) at 37°C.
-
Include positive controls: Paclitaxel (10 µM) and Colchicine (10 µM).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-tubulin and β-tubulin.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble tubulin at each temperature.
-
Expected Results:
If this compound directly binds to and stabilizes α-tubulin, a shift in the melting curve of α-tubulin to higher temperatures will be observed in the this compound-treated samples compared to the vehicle control. No significant shift would be expected for β-tubulin unless it is an off-target. For the positive controls, Paclitaxel and Colchicine are expected to induce a thermal shift in β-tubulin.[5]
2. Proteome-wide CETSA for Target Deconvolution (Optional)
If the initial CETSA results for α-tubulin are negative or if a broader understanding of this compound's targets is desired, a proteome-wide approach can be employed. This involves coupling CETSA with mass spectrometry (MS) to identify all proteins that are thermally stabilized by this compound.
Protocol:
-
Follow the CETSA protocol as described above for cell treatment and thermal challenge.
-
Instead of Western blotting, the soluble protein fractions are subjected to tryptic digestion.
-
The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Bioinformatic analysis is used to identify and quantify the proteins present in each sample and to determine which proteins show a significant thermal shift upon this compound treatment.
Conclusion
While this compound presents a promising avenue for the development of novel anticancer therapeutics through its unique mechanism of inhibiting cytokinetic abscission, the definitive identification of its direct molecular target is a critical next step. The experimental framework outlined in this guide, centered around the Cellular Thermal Shift Assay, provides a robust methodology for validating the hypothesized interaction with α-tubulin in situ. By comparing its effects with well-established tubulin binders, researchers can gain clear and actionable insights into the precise mechanism of action of this compound, paving the way for its further development as a therapeutic agent.
References
Plagiochilin A vs. Colchicine: A Comparative Guide on their Mechanisms of Action
For researchers and professionals in drug development, understanding the nuanced differences between microtubule-targeting agents is critical for advancing cancer therapeutics. This guide provides an objective comparison of Plagiochilin A and colchicine, focusing on their distinct mechanisms of action, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | Colchicine |
| Primary Mechanism | Inhibition of cytokinesis at the abscission stage | Inhibition of microtubule polymerization |
| Binding Site | Proposed to be the pironetin site on α-tubulin | Colchicine-binding site on β-tubulin |
| Effect on Mitosis | Arrests cells in late-stage cytokinesis | Arrests cells in metaphase |
Mechanism of Action: A Tale of Two Tubulin Binders
While both this compound and colchicine ultimately lead to cell cycle arrest and apoptosis by disrupting microtubule function, their molecular mechanisms are fundamentally different.
Colchicine: The Classic Microtubule Depolymerizer
Colchicine exerts its effects by binding to the β-subunit of tubulin dimers.[1][2] This binding prevents the polymerization of tubulin into microtubules, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4] The disruption of microtubule dynamics leads to a cascade of downstream effects, including:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, colchicine arrests cells in the metaphase of mitosis.[3]
-
Inhibition of Neutrophil Activity: Colchicine's anti-inflammatory properties stem from its ability to inhibit neutrophil migration and activation, processes dependent on microtubule function.[4][5]
-
Inflammasome Inhibition: It can also interfere with the NLRP3 inflammasome complex in neutrophils and monocytes.[5]
-
Induction of Apoptosis: The sustained mitotic arrest and cellular stress trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[6][7]
This compound: A Novel Cytokinesis Inhibitor
This compound, a sesquiterpenoid isolated from liverworts, presents a more targeted mechanism of action.[8] Instead of broadly inhibiting microtubule polymerization, this compound specifically interferes with the final stage of cell division, known as cytokinesis, particularly at the membrane abscission step.[8][9][10] This leads to a failure of daughter cells to separate, resulting in G2/M cell cycle arrest and subsequent apoptosis.[8][9]
Molecular docking studies suggest that this compound binds to the pironetin-binding site on α-tubulin.[8] This is a distinct binding pocket from the one occupied by colchicine, highlighting a different mode of interaction with the tubulin protein.
Comparative Cytotoxicity
The following table summarizes the reported cytotoxic activities (IC50/GI50 values) of this compound and colchicine against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | This compound (GI50, µM) | Colchicine (IC50, µM) |
| DU145 (Prostate) | 1.4[5] | ~0.01 - 0.1 (in 2D culture)[11] |
| MCF-7 (Breast) | >10[5] | ~0.01 - 0.1[1][11] |
| K562 (Leukemia) | 6.8[5] | ~0.0043[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Mechanisms of action for this compound and Colchicine.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, Colchicine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate
-
Temperature-controlled microplate reader capable of fluorescence measurement
Protocol:
-
Prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.
-
Add the test compound (this compound or colchicine) or vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The fluorescence increases as the reporter dye incorporates into the polymerizing microtubules.
-
Analyze the data by plotting fluorescence intensity versus time to determine the effect of the compounds on the rate and extent of tubulin polymerization.[12]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Materials:
-
Cultured cancer cells
-
Cell culture medium and supplements
-
Test compounds (this compound, Colchicine)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or colchicine for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data is displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[7][13][14][15][16][17]
Conclusion
This compound and colchicine, while both targeting the microtubule network, represent distinct classes of antimitotic agents. Colchicine's broad inhibition of microtubule polymerization contrasts with this compound's more specific disruption of the final stage of cytokinesis. This difference in their mechanism of action, likely stemming from their binding to different sites on the tubulin dimer, offers exciting avenues for the development of novel anticancer therapies with potentially improved specificity and efficacy. Further direct comparative studies are warranted to fully elucidate their relative performance and therapeutic potential.
References
- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila [mdpi.com]
- 6. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. 2.12. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to Mitotic Arrest: Plagiochilin A vs. Nocodazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two microtubule-targeting agents, Plagiochilin A and nocodazole, focusing on their mechanisms of inducing mitotic arrest. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview and Mechanism of Action
Both this compound and nocodazole are potent inducers of mitotic arrest, a critical process in the cell cycle that can be exploited for anti-cancer therapies. However, they achieve this through distinct mechanisms, targeting different aspects of microtubule dynamics and cell division.
This compound is a natural sesquiterpenoid that uniquely targets the final stage of cell division, known as cytokinesis. Specifically, it inhibits membrane abscission, the process that physically separates the two daughter cells. This blockade of cytokinesis leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2][3] While the precise molecular target is still under investigation, molecular docking studies suggest that this compound may bind to α-tubulin, thereby affecting the cytoskeletal rearrangements necessary for abscission.[4][5]
Nocodazole , a synthetic benzimidazole derivative, is a well-characterized anti-mitotic agent that functions by depolymerizing microtubules.[6] It binds to β-tubulin, a subunit of the microtubule polymer, and inhibits its assembly.[7] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial structure for chromosome segregation. The absence of proper spindle attachment to chromosomes activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in prometaphase to prevent aneuploidy.[8][9] Prolonged arrest in mitosis due to nocodazole treatment ultimately leads to apoptotic cell death.[10]
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data on the biological effects of this compound and nocodazole. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50/GI50 Values) in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | DU145 (Prostate) | Not Specified | GI50: 3.0 | [4] |
| P-388 (Leukemia) | Not Specified | IC50: 3.0 µg/mL | [4] | |
| Nocodazole | HeLa (Cervical) | Cell Viability | GI50: 0.049 | [10] |
| RPE-1 (Retinal Pigment Epithelium) | Cell Viability | GI50: 0.082 | [10] | |
| KB/HeLa (Cervical) | Antiproliferative | IC50: 0.14 | [11] | |
| LT12 (Rat) | Antiproliferative | IC50: 0.006 | [11] | |
| L1210 (Mouse Leukemia) | Antiproliferative | IC50: 0.05 | [11] | |
| CAL 27 (Head and Neck) | Cell Viability | EC50: 10.8 (24h), 2.5 (48h) | [6] | |
| FaDu (Head and Neck) | Cell Viability | EC50: 12.4 (24h), 2.9 (48h) | [6] |
Table 2: Effect on Cell Cycle Progression (G2/M Arrest)
| Compound | Cell Line | Concentration | Treatment Time | % of Cells in G2/M | Reference |
| This compound | DU145 (Prostate) | 5 µM | 24-48 h | Significant increase | [3] |
| Nocodazole | HeLa (Cervical) | 0.3 µmol/L | 18 h | 47.81% | [12] |
| HeLa (Cervical) | 1.0 µmol/L | 18 h | 51.09% | [12] | |
| HeLa (Cervical) | 3.0 µmol/L | 18 h | 55.95% | [12] | |
| H1 hESCs | 1 µg/mL | Not Specified | 88.4% | [13] | |
| HL-60 (Leukemia) | 200 nM | 12 h | Majority of cells | [10] |
Table 3: Effect on Tubulin Polymerization
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Molecular Docking | α-tubulin | - | [4][5] |
| Nocodazole | In vitro tubulin assembly | β-tubulin | ~5 | [10] |
| High-content tubulin assay | Cellular microtubules | 0.244 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of these compounds.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound, nocodazole, or a vehicle control for the specified duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash twice with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP (1 mM) and a fluorescent reporter.
-
Reaction Setup: In a 96-well plate, add the test compound (this compound or nocodazole) at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission).
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Calculate the rate of polymerization and the maximum polymer mass to determine the inhibitory or enhancing effects of the compounds.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compounds as required.
-
Fixation: Wash the cells with PBS and fix with a suitable fixative, such as ice-cold methanol or paraformaldehyde.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% bovine serum albumin).
-
Antibody Staining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the DNA with a fluorescent dye like DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and nocodazole, as well as the workflows of the key experimental assays.
Caption: Proposed signaling pathway of this compound leading to mitotic arrest.
Caption: Signaling pathway of nocodazole leading to mitotic arrest.
Caption: Workflow for key experimental assays.
Conclusion
This compound and nocodazole represent two distinct classes of mitotic inhibitors with different molecular targets and mechanisms of action. Nocodazole is a classic microtubule-depolymerizing agent with a well-established mechanism involving the disruption of mitotic spindle formation and activation of the spindle assembly checkpoint. This compound, on the other hand, presents a more novel mechanism by inhibiting the final stage of cytokinesis, abscission.
The choice between these two compounds for research or therapeutic development will depend on the specific application. Nocodazole's well-characterized effects make it a valuable tool for studying the spindle assembly checkpoint and for synchronizing cells in mitosis. This compound's unique mechanism of targeting cytokinesis offers a potentially new avenue for anti-cancer drug development, particularly for overcoming resistance mechanisms associated with traditional microtubule-targeting agents. Further research, including direct comparative studies and a more detailed elucidation of this compound's molecular target, is warranted to fully understand their respective therapeutic potentials.
References
- 1. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of G2/M cell cycle phase in human pluripotent stem cells enhances HDR-mediated gene repair with customizable endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Screening and Validation for Plagiochilin A
For researchers, scientists, and drug development professionals, understanding the off-target profile of a novel therapeutic candidate is paramount. This guide provides a comparative framework for the off-target screening and validation of Plagiochilin A, a promising natural product with potent anticancer activity. By juxtaposing its predicted behavior with that of other known cytokinesis inhibitors, this document aims to equip researchers with the necessary knowledge to anticipate and mitigate potential off-target liabilities.
This compound, a sesquiterpene isolated from liverworts, has garnered significant interest for its unique mechanism of action: the inhibition of the final stage of cell division, known as cytokinesis, leading to cell cycle arrest and apoptosis.[1][2][3][4] Its primary molecular target is hypothesized to be α-tubulin, a key component of the cytoskeleton.[2][5] While this on-target activity is well-documented, a comprehensive understanding of its off-target interactions is crucial for its development as a safe and effective therapeutic.
This guide outlines a systematic approach to identifying and validating potential off-target effects of this compound. It details established screening platforms and validation assays, and provides a comparative analysis with other compounds that interfere with cell division, including other tubulin binders and inhibitors of different stages of cytokinesis.
A Strategic Workflow for Off-Target Profiling
A tiered approach is recommended for the comprehensive assessment of off-target activities. This typically begins with broad, high-throughput screening followed by more focused validation of identified "hits."
Tier 1: Broad Off-Target Screening
The initial phase of off-target screening involves casting a wide net to identify potential interactions across a diverse range of protein families.
In Silico Off-Target Prediction
Computational methods can provide an initial, cost-effective assessment of potential off-target interactions. These tools utilize algorithms that compare the structure of the compound of interest against a database of known protein binding sites.
Table 1: Comparison of In Silico Off-Target Prediction Tools
| Tool | Principle | Output | Application for this compound |
| Similarity Ensemble Approach (SEA) | Compares ligand topology to known ligand sets for targets. | Ranks potential targets by statistical significance. | Predict potential off-targets based on structural similarity to known ligands. |
| SwissTargetPrediction | Combines 2D and 3D similarity measures to predict targets. | Provides a list of most probable targets with a probability score. | Initial broad screen for potential off-target classes. |
| In Silico Profiling Platforms | Utilize machine learning models trained on large bioactivity datasets.[6][7][8] | Predicts a bioactivity profile across a panel of targets. | Generate a preliminary off-target "fingerprint". |
Broad Panel In Vitro Screening
For a more direct assessment, broad panel screens against a curated set of known off-targets associated with adverse drug reactions are employed.
Table 2: Comparison of Broad Panel Off-Target Screening Platforms
| Platform | Provider | Description | Relevance for this compound |
| SafetyScreen Panels | Eurofins Discovery | A comprehensive suite of in vitro binding and functional assays against a wide range of targets including GPCRs, ion channels, transporters, and enzymes.[9][10][11] | A crucial first-pass experimental screen to identify potential liabilities across major target families. |
| InVEST™ Panels | Reaction Biology | In Vitro Evaluation of Safety and Toxicity panels for early safety pharmacology assessment. | Similar to SafetyScreen, provides a broad overview of potential off-target interactions. |
Kinome-wide Scanning
Given that protein kinases are a large and important class of drug targets, and frequent sources of off-target effects, a kinome-wide scan is often a valuable component of an off-target screening campaign.
Table 3: Comparison of Kinase Screening Platforms
| Platform | Provider | Description | Relevance for this compound |
| KINOMEscan™ | Eurofins Discovery | A competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[5][12] | Although not its primary expected target class, this screen would reveal any unexpected kinase binding activity. |
Comparative Off-Target Profiles of Cytokinesis Inhibitors
While specific off-target data for this compound is not yet available, we can hypothesize its potential profile and compare it to other known cytokinesis inhibitors based on their mechanisms of action.
Table 4: Comparative Off-Target Profile of Cytokinesis Inhibitors
| Compound | Primary Target(s) | Known or Expected Off-Targets | Rationale for Comparison |
| This compound | α-tubulin (hypothesized)[2][5] | Hypothetical: Other tubulin isoforms, microtubule-associated proteins (MAPs), potential for promiscuous binding due to natural product complexity. | The subject of this guide; a natural product with a specific cytokinesis-inhibiting mechanism. |
| Paclitaxel | β-tubulin[6][13] | Bcl-2, potential for neurotoxicity and myelosuppression.[14] | A classic tubulin-binding agent with a well-characterized off-target profile.[13][15][16][17] |
| Vinca Alkaloids | β-tubulin[16][18] | Neurotoxicity is a major off-target effect.[16][19][20] | Another class of tubulin binders with a distinct binding site and off-target profile compared to taxanes. |
| Dynole 34-2 | Dynamin GTPase[21][22] | Considered more selective than other dynamin inhibitors, but off-target effects are still possible.[21][23][24][25] | A cytokinesis inhibitor with a different primary target (dynamin) than this compound. |
| Volasertib | Polo-like kinase 1 (PLK1)[8][26] | PLK2, PLK3, PIP4K2A, ZADH2.[8][15][22][27] | A kinase inhibitor that also leads to cytokinesis failure, providing a comparison to a different class of molecules. |
Tier 2: Validation of Off-Target "Hits"
Any significant interactions identified in the broad screening panels must be validated and characterized using orthogonal, quantitative biophysical assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It measures the change in the thermal stability of a protein upon ligand binding.[1][28][29][30][31]
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a protein. It is a robust method for quantifying binding affinity.[2][3][32][33][34]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a small molecule binding to an immobilized protein.[4][35][36][37][38]
Table 5: Comparison of Biophysical Validation Assays
| Assay | Principle | Throughput | Information Gained |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysate.[1][28][29][30][31] | Low to Medium | Target engagement in a cellular environment. |
| FP | Change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.[2][3][32][33][34] | High | Binding affinity (Kd). |
| SPR | Change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[4][35][36][37][38] | Low to Medium | Binding affinity (Kd), association (ka) and dissociation (kd) rates. |
Experimental Protocols
Detailed protocols for the key experimental techniques mentioned in this guide are provided below.
KINOMEscan™ Protocol
The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column with an immobilized, active-site directed ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the column. The amount of each kinase that passes through the column is quantified by qPCR of the DNA tag. A lower amount of a specific kinase detected in the flow-through indicates that the test compound has bound to and inhibited that kinase from binding to the immobilized ligand.[5][12][13][39][40]
Eurofins SafetyScreen Panel Protocol
The SafetyScreen panels consist of a battery of radioligand binding assays and functional assays for a wide range of targets. For binding assays, a test compound is incubated with a membrane preparation or purified receptor and a specific radioligand. The amount of radioligand displaced by the test compound is measured by scintillation counting. For functional assays, the effect of the test compound on the activity of the target protein (e.g., enzyme activity, second messenger production) is measured using various detection methods.[9][10][11][41][42]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[1][28][29][30][31]
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation: Prepare a solution of the purified target protein and a fluorescently labeled ligand (tracer) with known binding affinity for the protein.
-
Assay Setup: In a microplate, add the target protein and the fluorescent tracer.
-
Compound Addition: Add varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. The data is used to calculate the binding affinity (IC50 or Kd) of the test compound.[2][3][32][33][34]
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution of the small molecule (this compound) at various concentrations over the sensor surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in resonance units (RU).
-
Dissociation: After the association phase, flow buffer over the chip to measure the dissociation of the analyte.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[4][35][36][37][38]
Conclusion
A thorough investigation of off-target effects is a non-negotiable step in the preclinical development of any new therapeutic agent. For a promising natural product like this compound, a systematic and multi-tiered approach to off-target screening and validation is essential. By employing a combination of in silico prediction, broad-panel screening, and rigorous biophysical validation, researchers can build a comprehensive safety profile. Furthermore, by comparing its potential off-target liabilities with those of other cytokinesis inhibitors, a clearer picture of its therapeutic window and potential clinical utility will emerge. This guide provides a roadmap for such an investigation, empowering researchers to navigate the complexities of off-target pharmacology and advance the development of novel and safe cancer therapeutics.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. KINOMEscan [bio-protocol.org]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Volasertib - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. youtube.com [youtube.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. 2.7. Kinase Kd Determination [bio-protocol.org]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. ijsra.net [ijsra.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Inhibition of dynamin by dynole 34-2 induces cell death following cytokinesis failure in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 30. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 34. bmglabtech.com [bmglabtech.com]
- 35. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 36. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 37. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 38. portlandpress.com [portlandpress.com]
- 39. chayon.co.kr [chayon.co.kr]
- 40. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 41. researchgate.net [researchgate.net]
- 42. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Plagiochilin A: A Potent Anticancer Agent with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic effects of Plagiochilin A on cancerous versus normal cells, supported by experimental data and detailed protocols.
This compound, a natural sesquiterpenoid, has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Its unique mechanism of action, targeting the final stage of cell division, makes it a compound of interest for novel anticancer drug development. This guide provides a comparative analysis of the cytotoxic effects of this compound on cancer cells, with available data summarized for comparison. While direct comparative data on normal human cells is limited in the current literature, this guide presents the existing evidence to support further research and development.
Data Presentation: Quantitative Cytotoxicity of this compound
The cytotoxic and antiproliferative effects of this compound have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized below. A lower value indicates greater potency.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| DU145 | Prostate Cancer | GI50 | 1.4 | [1][2] |
| MCF-7 | Breast Cancer | GI50 | 1.4 - 6.8 | [1][2] |
| HT-29 | Colon Cancer | GI50 | 1.4 - 6.8 | [1][2] |
| K562 | Leukemia | GI50 | 1.4 - 6.8 | [1][2] |
| P-388 | Leukemia | IC50 | ~10.9 | [3] |
| Normal Cells | N/A | N/A | Data not available in the reviewed literature. |
Mechanism of Action: Inhibition of Cytokinesis
This compound exhibits a distinct mechanism of action by inhibiting the terminal phase of cytokinesis, the process of cell division.[1][4] This leads to a failure of daughter cells to separate, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for assessing its cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity and mechanism of action.
Cell Culture and Maintenance
-
Cell Lines:
-
Cancer: DU145 (prostate), MCF-7 (breast), HT-29 (colon), K562 (leukemia), P-388 (leukemia).
-
Normal: A suitable normal human cell line, such as human dermal fibroblasts (HDF) or a non-cancerous prostate epithelial cell line (e.g., PWR-1E), should be used for comparative analysis.
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50/GI50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM for 24-48 hours).[2]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a cell cycle arrest at this stage.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.[5][6]
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates potent cytotoxic effects against a variety of cancer cell lines through a unique mechanism involving the inhibition of cytokinesis. The available data strongly support its potential as a lead compound for the development of novel anticancer therapies. However, a critical gap in the current research is the lack of comprehensive comparative cytotoxicity data on normal, non-cancerous human cells. Future studies should prioritize the evaluation of this compound's effects on a panel of normal human cell lines to establish its selectivity index and further validate its therapeutic potential. Such data are essential for advancing this promising natural product towards preclinical and clinical development.
References
- 1. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Plagiochilin A and Classical Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Plagiochilin A, a novel antimitotic agent, and its potential for cross-resistance with established antimitotic drugs, including paclitaxel, vincristine, and colchicine. While direct experimental cross-resistance studies involving this compound are currently limited in publicly available literature, this document synthesizes existing data on its mechanism of action, along with the resistance profiles of other antimitotics, to offer a predictive comparison. The information is intended to guide future research and drug development efforts in overcoming cancer cell resistance.
Introduction to this compound and its Antimitotic Mechanism
This compound is a sesquiterpenoid natural product isolated from liverworts of the Plagiochila genus. It has demonstrated potent antiproliferative activity against a range of cancer cell lines, including prostate, breast, lung, and leukemia.[1][2] Its mechanism of action distinguishes it from many classical antimitotic drugs. This compound acts as a mitosis inhibitor by selectively targeting the late stage of cytokinesis, a process known as abscission.[1][2][3] This disruption of the final separation of daughter cells leads to cell cycle arrest and subsequent apoptosis.[1][2][3]
Recent studies suggest that this compound's cytotoxic effects are mediated through its interaction with microtubules, specifically by binding to α-tubulin.[3] It is postulated that this compound binds to the pironetin binding site on α-tubulin, a site distinct from the binding sites of taxanes, vinca alkaloids, and colchicine on β-tubulin.[3] This unique binding site is a critical factor in considering its cross-resistance profile.
Comparative Analysis of IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other antimitotic drugs in various cancer cell lines. It is important to note that this data is compiled from different studies and does not represent direct head-to-head cross-resistance experiments. The cell lines listed for paclitaxel, vincristine, and colchicine include both sensitive and resistant variants to illustrate the magnitude of resistance observed for these drugs.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate | 1.4[1] |
| MCF-7 | Breast | 6.8[1] |
| HT-29 | Colon | Not specified |
| K562 | Leukemia | Not specified |
| P-388 | Leukemia | ~7.9 (equivalent to 3.0 µg/mL) |
Table 2: Comparative IC50 Values of Paclitaxel in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Resistance Factor |
| MDA-MB-231 | Breast (Triple Negative) | ~10-20 | - |
| ZR75-1 | Breast (Luminal A) | ~5-15 | - |
| MDA-MB-231 PACR | Breast (Paclitaxel-Resistant) | ~180-1700 | 18-170 |
| ZR75-1 PACR | Breast (Paclitaxel-Resistant) | ~90-850 | 18-170 |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian | 0.4 - 3.4 | - |
Table 3: Comparative IC50 Values of Vincristine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Resistance Factor |
| A549 | Lung | 40 | - |
| MCF-7 | Breast | 5 | - |
| 1A9 | Ovarian | 4 | - |
| SY5Y | Neuroblastoma | 1.6 | - |
| UKF-NB-3 | Neuroblastoma | ~10-20 | - |
| YM155-adapted sublines | Neuroblastoma (Vincristine-Resistant) | Increased vs. parental | Variable |
| MCF7-WT | Breast | 7.371 | - |
| VCR/MCF7 | Breast (Vincristine-Resistant) | 10,574 | ~1434 |
Table 4: Comparative IC50 Values of Colchicine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Resistance Factor |
| LoVo | Colon | Not specified | - |
| LoVo/DX | Colon (Doxorubicin-Resistant) | 1.69 | - |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 | - |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 | - |
Signaling Pathways and Resistance Mechanisms
The unique mechanism of action of this compound suggests that it may circumvent common resistance pathways that affect other antimitotic drugs.
This compound Signaling Pathway
Caption: this compound's proposed mechanism of action.
Common Resistance Mechanisms to Classical Antimitotics
Classical antimitotic agents like taxanes and vinca alkaloids primarily target β-tubulin. Resistance to these drugs often arises from two main mechanisms:
-
Overexpression of Efflux Pumps: P-glycoprotein (P-gp), encoded by the MDR1 gene, is a common ATP-binding cassette (ABC) transporter that actively pumps a wide range of drugs out of the cancer cell, reducing their intracellular concentration and efficacy.
-
Alterations in β-Tubulin: Mutations in the genes encoding β-tubulin can alter the drug-binding site, preventing the drug from interacting with its target. Changes in the expression of different β-tubulin isotypes can also confer resistance.
Caption: Key mechanisms of resistance to taxanes and vinca alkaloids.
This compound's Potential to Overcome Resistance
Given that this compound is thought to bind to α-tubulin at a site distinct from classical antimitotics, it is plausible that it could bypass resistance mechanisms involving β-tubulin alterations. Furthermore, studies on pironetin, which also binds to the pironetin site on α-tubulin, have shown that it remains effective against cell lines that are resistant to β-tubulin-targeting drugs and those that overexpress P-glycoprotein. This suggests a low probability of cross-resistance between this compound and drugs affected by these common resistance mechanisms. However, direct experimental validation is necessary to confirm this hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to cross-resistance studies.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.
Materials:
-
Cancer cell lines (sensitive and resistant variants)
-
Complete cell culture medium
-
96-well plates
-
This compound, Paclitaxel, Vincristine, Colchicine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antimitotic drugs in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Development of Drug-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to a specific antimitotic drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Antimitotic drug of interest (e.g., paclitaxel, vincristine)
-
Cell culture flasks
Procedure:
-
Initial Exposure: Start by treating the parental cell line with the antimitotic drug at a concentration close to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily at this concentration, gradually increase the drug concentration in a stepwise manner. The increments should be small enough to allow for the selection and expansion of resistant clones.
-
Maintenance and Monitoring: Maintain the cells in the presence of the drug at the highest tolerated concentration. Regularly monitor the morphology and growth rate of the cells.
-
Characterization of Resistance: Periodically assess the IC50 of the developing resistant cell line to the selecting drug to quantify the level of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Selection: Once a stable resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones for further characterization.
-
Cross-Resistance Profiling: The established resistant cell line can then be used in cell viability assays to determine its sensitivity to other antimitotic drugs, including this compound, to assess the degree of cross-resistance.
Caption: A logical workflow for investigating cross-resistance.
Conclusion and Future Directions
The distinct mechanism of action of this compound, targeting the abscission stage of cytokinesis through a proposed interaction with α-tubulin, presents a promising avenue for overcoming resistance to conventional antimitotic drugs that target β-tubulin. The available evidence, largely inferred from studies on the related compound pironetin, suggests a low potential for cross-resistance between this compound and agents susceptible to P-glycoprotein efflux or β-tubulin modifications.
However, to definitively establish the cross-resistance profile of this compound, direct experimental evidence is crucial. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the cytotoxic activity of this compound and other antimitotics in isogenic sensitive and resistant cell line pairs.
-
Mechanism of Resistance to this compound: Developing this compound-resistant cell lines to elucidate its specific resistance mechanisms. This will provide valuable insights into whether these mechanisms overlap with those of other antimitotic drugs.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the efficacy of this compound in drug-resistant tumors.
A thorough understanding of the cross-resistance profile of this compound will be instrumental in guiding its clinical development and identifying patient populations most likely to benefit from this novel therapeutic agent.
References
Validating the Downstream Signaling Effects of Plagiochilin A: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel anti-cancer therapies, Plagiochilin A presents a compelling case. This natural compound, a seco-aromadendrane-type sesquiterpenoid, exhibits a unique mechanism of action by inducing cell death through the inhibition of cytokinesis. This guide provides a comprehensive comparison of this compound with other cytokinesis inhibitors, supported by experimental data and detailed protocols to validate its downstream signaling effects.
Mechanism of Action: A Tale of Two Cellular Crises
This compound's primary mode of action is the disruption of the final stage of cell division, known as abscission, where the two daughter cells physically separate. This inhibition of cytokinesis leads to a cascade of events, ultimately culminating in programmed cell death, or apoptosis. This mechanism sets it apart from many conventional chemotherapeutics that target DNA synthesis or microtubule dynamics during mitosis.
The Domino Effect of this compound
Inhibition of abscission by this compound triggers a cellular traffic jam, leading to a G2/M phase cell cycle arrest. Unable to complete division, the cell's internal quality control mechanisms initiate the apoptotic pathway, a self-destruct sequence to eliminate the now abnormal, often multinucleated, cell. Evidence suggests this process involves the rearrangement of microtubules and may be mediated through interactions with α-tubulin.
Comparative Analysis of Cytokinesis Inhibitors
To understand the unique value of this compound, it is essential to compare its performance with other compounds that disrupt cytokinesis. These alternatives can be broadly categorized based on their specific targets within the intricate machinery of cell division.
Performance Metrics: A Quantitative Comparison
The efficacy of this compound and its counterparts is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the concentration that inhibits cell growth by 50% (GI50). The following tables summarize the available data for this compound and selected alternative cytokinesis inhibitors across various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| DU145 | Prostate | 1.4[1] |
| MCF-7 | Breast | >10 |
| HT-29 | Colon | 6.8[2] |
| K562 | Leukemia | >10 |
| P-388 | Leukemia | IC50: 3.0 µg/mL |
Table 2: Comparative Antiproliferative Activity of Cytokinesis Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50/GI50 (nM) |
| This compound | Abscission | DU145 | Prostate | GI50: 1400 [1] |
| OTS964 (TOPK inhibitor) | Abscission (TOPK) | A549 | Lung | IC50: 31 |
| OTS964 (TOPK inhibitor) | Abscission (TOPK) | LU-99 | Lung | IC50: 7.6[3] |
| OTS964 (TOPK inhibitor) | Abscission (TOPK) | MDA-MB-231 | Breast | IC50: 73[3] |
| Cytochalasin D | Actin Polymerization | HBL-100 | Breast | Induces apoptosis at 4 µM |
| Cytochalasin D | Actin Polymerization | MCF7 | Breast | Induces apoptosis at 4 µM[4] |
| Blebbistatin | Myosin II | BPH-1 | Benign Prostatic Hyperplasia | Induces apoptosis (dose-dependent)[5] |
| Blebbistatin | Myosin II | WPMY-1 | Prostate Stromal | Induces apoptosis (dose-dependent)[5] |
Delving into the Downstream Signaling Pathways
The inhibition of cytokinesis by this compound and its alternatives triggers distinct signaling cascades that lead to cell cycle arrest and apoptosis. Understanding these pathways is crucial for identifying biomarkers of response and potential combination therapies.
This compound's Path to Apoptosis
While the precise molecular details of this compound-induced apoptosis are still under investigation, the process is known to be caspase-dependent. The G2/M arrest following failed cytokinesis is a potent trigger for the intrinsic apoptotic pathway.
Alternative Pathways to Cytokinesis Inhibition
The alternative compounds target different key players in cytokinesis, leading to varied downstream consequences.
Experimental Protocols for Validation
To rigorously validate the downstream effects of this compound and its alternatives, a series of well-established experimental protocols are essential.
Experimental Workflow
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., DU145)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: Caspase Activity Assay
Objective: To measure the activation of key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-3/7, -8, and -9 Glo Assay Kits
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the desired treatment period, add the appropriate Caspase-Glo reagent directly to the wells.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase activity.
Protocol 4: Visualization of Microtubules by Immunofluorescence
Objective: To observe the effect of this compound on the microtubule network.
Materials:
-
Cancer cell line grown on coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer agents due to its unique mechanism of targeting the abscission stage of cytokinesis. This guide provides a framework for researchers to validate its downstream signaling effects and compare its efficacy against other cytokinesis inhibitors. The provided experimental protocols offer a starting point for a rigorous investigation into the therapeutic potential of this fascinating natural product. Further research into the specific molecular interactions of this compound within the apoptotic pathway will be crucial for its clinical development.
References
- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Plagiochilin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds like Plagiochilin A. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While specific toxicity data for this compound is not fully established, its known biological activity as a mitosis inhibitor necessitates a cautious approach, treating it as a potentially hazardous substance.[1][2]
Hazard Identification and Exposure Controls
This compound is a solid compound with unknown acute and chronic toxicity.[1] It is classified as an irritant for the skin and mucous membranes.[1] Due to its potent biological effects as an anticancer and antiparasitic agent that inhibits mitosis, it should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[2][3][4][5][6][7]
Quantitative Data Summary
As specific exposure limits for this compound have not been established, the following recommendations are based on general guidelines for handling solid, biologically active compounds of unknown toxicity.
| Parameter | Value | Source |
| Form | Solid | [1] |
| Known Irritant Effect | Skin and mucous membranes | [1] |
| Acute & Chronic Toxicity | Not fully known | [1] |
| Carcinogenic Properties | No classification data available | [1] |
| Recommended Exposure Limit (as nuisance dust) | ACGIH TLV: 10 mg/m³ (total dust); 3 mg/m³ (respirable dust) | [1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is recommended, especially when working with the solid powder or preparing solutions, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.[9]
-
Eye Protection: Use safety glasses with side shields or goggles to protect against dust particles and splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: For operations where dust inhalation is possible, a NIOSH-approved dust mask or respirator is recommended.[1]
-
2. Safe Handling and Storage
-
Handling:
-
Storage:
3. Accidental Release Measures
-
Spill Cleanup:
-
In case of a spill, avoid creating dust.
-
Carefully sweep or vacuum the solid material and place it into a suitable, labeled disposal container.[8]
-
Clean the spill area with soap and water.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Flush eyes with flowing water for at least 15 minutes and consult a doctor.[1][8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Ingestion: Seek immediate medical advice.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste this compound and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
-
Disposal Method:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11] Once clean, the container can be disposed of according to institutional guidelines.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. csdam.net [csdam.net]
- 2. The Plagiochilins from Plagiochila Liverworts: Binding to α-Tubulin and Drug Design Perspectives [mdpi.com]
- 3. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery-and-anticancer-activity-of-the-plagiochilins-from-the-liverwort-genus-plagiochila - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
